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2-bromo-N-(3-chloro-4-methoxyphenyl)butanamide Documentation Hub

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  • Product: 2-bromo-N-(3-chloro-4-methoxyphenyl)butanamide
  • CAS: 1119451-42-1

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to the Synthesis of 2-bromo-N-(3-chloro-4-methoxyphenyl)butanamide

Abstract This guide provides an in-depth exploration of the synthetic pathway to 2-bromo-N-(3-chloro-4-methoxyphenyl)butanamide, a substituted amide with potential applications as a key intermediate in the development of...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides an in-depth exploration of the synthetic pathway to 2-bromo-N-(3-chloro-4-methoxyphenyl)butanamide, a substituted amide with potential applications as a key intermediate in the development of novel pharmaceutical and agrochemical agents. The document details a robust and efficient synthetic methodology, beginning with a retrosynthetic analysis to identify key precursors. It offers a thorough examination of the starting materials, a step-by-step protocol for the core amide bond formation via nucleophilic acyl substitution, and comprehensive procedures for product purification and characterization. The narrative emphasizes the chemical principles and causal relationships behind the experimental design, ensuring both scientific rigor and practical applicability for researchers in organic synthesis and drug development.

Introduction and Strategic Overview

Halogenated N-aryl amides are a prevalent structural motif in a multitude of biologically active compounds. The specific arrangement of substituents in 2-bromo-N-(3-chloro-4-methoxyphenyl)butanamide—featuring a brominated chiral center alpha to the carbonyl group and a dichlorinated, methoxylated aromatic ring—presents a versatile scaffold for further chemical elaboration. The presence of multiple reactive handles allows for diverse downstream modifications, making it a valuable building block for creating libraries of complex molecules.

The synthetic strategy outlined herein focuses on a convergent approach, constructing the target molecule through the formation of a central amide bond. This is achieved by coupling a nucleophilic aniline derivative with an electrophilic acyl halide, a time-tested and highly reliable transformation in organic chemistry.

Retrosynthetic Analysis and Precursor Identification

A retrosynthetic disconnection of the most labile bond, the amide C-N bond, logically deconstructs the target molecule into two readily accessible precursors. This analysis identifies a nucleophilic aromatic amine and an electrophilic acylating agent as the primary synthons.

G target 2-bromo-N-(3-chloro-4-methoxyphenyl)butanamide disconnection Amide C-N Disconnection target->disconnection precursors Precursors disconnection->precursors => aniline 3-Chloro-4-methoxyaniline acyl_chloride 2-Bromobutanoyl Chloride

Figure 1: Retrosynthetic approach to the target amide.

This leads to the selection of the following commercially available or readily synthesizable starting materials:

  • Nucleophile: 3-Chloro-4-methoxyaniline

  • Electrophile: 2-Bromobutanoyl chloride

Precursor Analysis and Handling

A successful synthesis is predicated on a thorough understanding of the starting materials.

Nucleophile: 3-Chloro-4-methoxyaniline

This substituted aniline serves as the nitrogen nucleophile for the amide bond formation.

PropertyValue
CAS Number 5345-54-0
Molecular Formula C₇H₈ClNO[1]
Molecular Weight 157.60 g/mol

Sourcing and Synthesis: 3-Chloro-4-methoxyaniline is commercially available from numerous chemical suppliers. For laboratory-scale synthesis, it can be prepared via the reduction of 2-chloro-4-nitroanisole, which itself is derived from the chlorination of p-nitroanisole. Methodologies for the reduction of related nitroaromatics are well-documented, often employing catalytic hydrogenation or chemical reducing agents like iron powder or sodium sulfide.[2][3]

Safety and Handling: 3-Chloro-4-methoxyaniline is classified as toxic.[4] It is harmful if swallowed, inhaled, or absorbed through the skin. All handling must be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5][6]

Electrophile: 2-Bromobutanoyl Chloride

This bifunctional molecule is a potent acylating agent and the source of the brominated butanoyl fragment.

PropertyValue
CAS Number 22118-12-3[7][8]
Molecular Formula C₄H₆BrClO[7][]
Molecular Weight 185.45 g/mol [7][]

Reactivity and Rationale: 2-Bromobutanoyl chloride is a highly reactive acyl chloride. The carbonyl carbon is rendered strongly electrophilic by the adjacent chlorine and bromine atoms, making it highly susceptible to nucleophilic attack.[7] This high reactivity ensures that the acylation of the aniline proceeds efficiently under mild conditions.[10][11]

Safety and Handling: This reagent is corrosive and a lachrymator. It reacts violently with water and other protic solvents, releasing corrosive HCl gas. It must be handled with extreme care under anhydrous conditions in a fume hood.[7] Use of acid-resistant gloves and full face protection is mandatory.

Synthetic Methodology: The Schotten-Baumann Reaction

The core transformation is the acylation of the amine with the acyl chloride, a classic example of the Schotten-Baumann reaction.[10] This reaction proceeds via a nucleophilic addition-elimination mechanism.

G Precursors Precursors: - 3-Chloro-4-methoxyaniline - 2-Bromobutanoyl Chloride - Anhydrous Solvent (DCM) - Base (Triethylamine) Reaction Reaction Setup: 1. Dissolve aniline and base in DCM. 2. Cool to 0 °C. Precursors->Reaction Combine Addition Acylation: Add acyl chloride dropwise. Stir at 0 °C, then warm to RT. Reaction->Addition Initiate Workup Aqueous Work-up: 1. Quench with water. 2. Wash with dilute acid & brine. 3. Dry organic layer. Addition->Workup Complete & Quench Isolation Isolation: Evaporate solvent to yield crude product. Workup->Isolation Process Purification Purification: Recrystallize from suitable solvent. Isolation->Purification Refine Product Final Product: 2-bromo-N-(3-chloro-4- methoxyphenyl)butanamide Purification->Product Characterize

Figure 2: General experimental workflow for the synthesis.
Detailed Experimental Protocol

Reagents:

  • 3-Chloro-4-methoxyaniline (1.0 eq)

  • 2-Bromobutanoyl chloride (1.1 eq)

  • Triethylamine (Et₃N) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 3-chloro-4-methoxyaniline (1.0 eq) and anhydrous dichloromethane (approx. 0.2 M concentration).

  • Base Addition: Add triethylamine (1.2 eq) to the stirring solution. Cool the flask to 0 °C using an ice-water bath.

  • Acylation: Dissolve 2-bromobutanoyl chloride (1.1 eq) in a small volume of anhydrous DCM and charge it into the dropping funnel. Add the acyl chloride solution dropwise to the cold amine solution over 20-30 minutes. A white precipitate of triethylammonium hydrochloride will form.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes, then remove the ice bath and let the mixture warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by slowly adding deionized water. Transfer the mixture to a separatory funnel.

  • Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃ solution, and finally with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Mechanistic Rationale

The reaction proceeds through a well-established nucleophilic addition-elimination pathway.[12]

G start Amine attacks carbonyl carbon tetrahedral Formation of Tetrahedral Intermediate start->tetrahedral 1. Addition reformation Carbonyl bond reforms, expelling chloride tetrahedral->reformation 2. Elimination product Chloride is removed, proton is lost reformation->product final Final Amide Product product->final Deprotonation (by base)

Sources

Exploratory

2-bromo-N-(3-chloro-4-methoxyphenyl)butanamide: Technical Guide & Application Profile

[1] CAS Number: 1119451-42-1 Molecular Formula: C₁₁H₁₃BrClNO₂ Molecular Weight: 306.58 g/mol [1] Executive Summary: The "Privileged Scaffold" Precursor 2-bromo-N-(3-chloro-4-methoxyphenyl)butanamide is a specialized elec...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

CAS Number: 1119451-42-1 Molecular Formula: C₁₁H₁₃BrClNO₂ Molecular Weight: 306.58 g/mol [1]

Executive Summary: The "Privileged Scaffold" Precursor

2-bromo-N-(3-chloro-4-methoxyphenyl)butanamide is a specialized electrophilic intermediate primarily utilized in the synthesis of nitrogen-containing heterocycles.[1] Its structural architecture combines a reactive


-bromoamide motif with an electron-rich, halogenated aniline core (3-chloro-4-methoxyaniline).[1]

This compound serves as a critical "pivot point" in medicinal chemistry, specifically for:

  • Oxindole Synthesis: It is a direct precursor to 3-ethyl-substituted oxindoles via intramolecular Friedel-Crafts alkylation (Stollé synthesis), a core scaffold found in multi-targeted tyrosine kinase inhibitors (e.g., Sunitinib analogues).[1]

  • Peptidomimetic Construction: The labile bromine atom allows for rapid

    
     displacement by amines or thiols, facilitating the creation of 
    
    
    
    -amino amide libraries.[1][2]

This guide details the synthesis, reactivity profile, and handling protocols for researchers utilizing this compound in drug discovery workflows.[1][2]

Chemical Profile & Properties[1][4][5][6][7][8][9][10]

PropertyValueContext for Application
Appearance White to Off-white SolidHigh purity is critical; colored impurities often indicate aniline oxidation.[1]
Melting Point 85–90 °C (Typical)Sharp melting point indicates successful removal of unreacted aniline.[1]
Solubility DCM, THF, DMSO, DMFPoor solubility in water/hexane facilitates workup via precipitation.[2]
Reactivity High (

-Carbon)
The C-Br bond is activated by the adjacent carbonyl, making it highly susceptible to nucleophilic attack.[1]
Stability Moisture SensitiveHydrolysis of the amide bond or displacement of Br by OH⁻ can occur under basic aqueous conditions.[1][2]

Synthesis Protocol: Acylation of 3-Chloro-4-methoxyaniline[1]

Expert Insight: The synthesis relies on a Schotten-Baumann-type acylation.[1] The critical quality control parameter is the strict stoichiometry of the base to prevent bis-acylation or premature hydrolysis of the acid bromide.[1][2]

Materials:
  • Substrate: 3-Chloro-4-methoxyaniline (1.0 eq)

  • Reagent: 2-Bromobutyryl bromide (1.1 eq) [Alternative: 2-Bromobutyryl chloride][1]

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 eq)[1]

  • Solvent: Dichloromethane (DCM) (Anhydrous)[1]

Step-by-Step Methodology:
  • Preparation: Dissolve 3-chloro-4-methoxyaniline (10 mmol) in anhydrous DCM (50 mL) under an inert atmosphere (

    
     or Ar). Cool the solution to 0 °C  using an ice bath.
    
  • Base Addition: Add TEA (12 mmol) dropwise. Ensure the temperature remains <5 °C to minimize exothermic side reactions.

  • Acylation: Slowly add 2-bromobutyryl bromide (11 mmol) diluted in DCM (10 mL) over 30 minutes.

    • Why? Slow addition prevents localized heating and suppresses the formation of di-acylated byproducts.[1]

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor via TLC (Hexane:EtOAc 3:1).[1] The aniline spot (

    
    ) should disappear, replaced by the product (
    
    
    
    ).
  • Workup (Self-Validating Step):

    • Wash the organic layer with 1M HCl (2 x 30 mL).[1] Crucial: This removes unreacted aniline and the TEA salts.[1][2]

    • Wash with saturated

      
       (to remove excess acid bromide hydrolysis products) and Brine.[1]
      
    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Recrystallize from Ethanol/Hexane or purify via silica gel flash chromatography if high purity (>99%) is required for biological assays.

Reactivity & Applications: The Divergent Pathways[3]

The utility of 2-bromo-N-(3-chloro-4-methoxyphenyl)butanamide lies in its ability to diverge into two distinct chemical spaces based on the reaction conditions.[1]

Pathway A: Intramolecular Cyclization (Oxindole Formation)

Under Lewis acid catalysis (e.g.,


 or 

), the compound undergoes an intramolecular Friedel-Crafts alkylation.[2] The electron-donating methoxy group at the para position (relative to the nitrogen) activates the ring, directing cyclization to the ortho position.[1][2]
  • Mechanism: Generation of an incipient carbocation at the

    
    -position followed by electrophilic aromatic substitution.[1]
    
  • Product: 3-ethyl-5-methoxy-6-chlorooxindole (or isomer depending on steric directing effects).[1]

Pathway B: Nucleophilic Substitution ( )

The


-bromine is a "soft" electrophile, ideal for reaction with "soft" nucleophiles like thiols or secondary amines.[1][2]
  • Application: Synthesis of peptidomimetics or PROTAC linkers where the amide backbone needs to be preserved.[1][2]

Visualizing the Reaction Pathways

ReactionPathways Start 2-bromo-N-(3-chloro-4-methoxyphenyl)butanamide (CAS: 1119451-42-1) ConditionA Lewis Acid (AlCl3) High Temp (100°C) Start->ConditionA Pathway A: Cyclization ConditionB Primary/Secondary Amine Base (K2CO3), RT Start->ConditionB Pathway B: Substitution Intermediate Cationic Intermediate (Friedel-Crafts) ConditionA->Intermediate Mechanism ProductB alpha-Amino Amide Derivative (Peptidomimetic) ConditionB->ProductB ProductA 3-Ethyl-5-methoxy-6-chlorooxindole (Kinase Inhibitor Scaffold) Intermediate->ProductA

Figure 1: Divergent synthesis pathways. Pathway A yields the oxindole core common in oncology drugs; Pathway B yields acyclic functionalized amides.[2]

Safety & Handling (E-E-A-T)

Hazard Identification:

  • Lachrymator:

    
    -Bromoamides are potent lachrymators (tear-inducing agents).[1] All handling must occur within a certified chemical fume hood.[1]
    
  • Skin Sensitizer: The compound can cause allergic contact dermatitis.[1][2] Double-gloving (Nitrile) is recommended.[1]

Storage Protocol:

  • Store at 2–8 °C under inert gas.

  • Protect from light (amber vials) to prevent photolytic debromination.[1]

Disposal:

  • Quench excess alkylating potential by treating waste with a dilute ammonia or sodium thiosulfate solution before disposal into halogenated organic waste streams.[1]

References

  • Sigma-Aldrich. (2024).[1] Product Specification: 2-Bromo-N-(3-chloro-4-methoxyphenyl)butanamide. Link

  • ChemicalBook. (2024).[1] CAS 1119451-42-1 Data Sheet. Link

  • Stollé, R. (1914).[1][2] Über N-substituierte Oxindole und Isatine. Journal für Praktische Chemie. (Foundational methodology for oxindole synthesis from

    
    -haloamides).
    
  • Santa Cruz Biotechnology. (2024).[1] 2-Bromo-N-(3-chloro-4-methoxyphenyl)butanamide Product Analysis. Link

Sources

Foundational

2-bromo-N-(3-chloro-4-methoxyphenyl)butanamide mechanism of action

The following technical guide details the mechanism of action (MoA), chemical reactivity, and experimental utility of 2-bromo-N-(3-chloro-4-methoxyphenyl)butanamide . This document is structured for researchers utilizing...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the mechanism of action (MoA), chemical reactivity, and experimental utility of 2-bromo-N-(3-chloro-4-methoxyphenyl)butanamide . This document is structured for researchers utilizing this compound as a covalent probe, synthetic intermediate, or electrophilic "warhead" in medicinal chemistry campaigns.

Mechanism of Action, Reactivity & Synthetic Utility

Executive Summary

Compound Identity: 2-bromo-N-(3-chloro-4-methoxyphenyl)butanamide (CAS: 1119451-42-1) Class:


-Haloacetamide / 

-Bromoanilide Primary Utility: Cysteine-reactive electrophilic probe; Synthetic precursor for 3,3-disubstituted oxindoles.

This molecule functions primarily as a covalent modifier driven by the high electrophilicity of the


-carbon. Its mechanism of action depends on the context of its application:
  • Biological Context: It acts as an alkylating agent, irreversibly modifying nucleophilic cysteine residues on target proteins via an

    
     mechanism.
    
  • Synthetic Context: It serves as a substrate for intramolecular Friedel-Crafts alkylation (Stollé synthesis) to generate privileged oxindole scaffolds used in kinase inhibitors.

Chemical Mechanism of Action (MoA)

The core reactivity of 2-bromo-N-(3-chloro-4-methoxyphenyl)butanamide lies in the


-bromoamide warhead . The electron-withdrawing carbonyl group adjacent to the bromine atom polarizes the C-Br bond, making the 

-carbon highly susceptible to nucleophilic attack.
2.1 Biological MoA: Cysteine Alkylation

In a physiological environment (pH 7.4), the compound discriminates between nucleophiles based on "hardness" and "softness" (HSAB theory). The "soft" sulfur atom of a cysteine thiolate is the preferred nucleophile over "hard" nitrogen (lysine) or oxygen (serine) atoms.

  • Mechanism: Bimolecular Nucleophilic Substitution (

    
    ).
    
  • Kinetics: Second-order reaction rate, dependent on the concentration of both the inhibitor and the thiol.

  • Outcome: Formation of a stable thioether adduct, permanently altering the protein's function (inhibition) or tagging it for proteomic analysis.

Pathway Visualization (DOT):

Biological_MOA Inhibitor 2-bromo-N-(3-chloro-4-methoxyphenyl)butanamide (Electrophile) TS Transition State [Pentacoordinate Carbon] Inhibitor->TS Attack at α-Carbon Target Protein Cysteine Thiolate (Nucleophile: R-S⁻) Target->TS S_N2 Mechanism Adduct Protein-Inhibitor Adduct (Stable Thioether) TS->Adduct Inversion of Configuration Leaving Bromide Ion (Br⁻) TS->Leaving Elimination

Figure 1: The


 reaction pathway showing the covalent modification of a protein cysteine residue by the 

-bromoamide warhead.
2.2 Synthetic MoA: Intramolecular Cyclization

For medicinal chemists, this compound is a precursor to oxindoles . Under Lewis acid catalysis, the electron-rich aromatic ring (activated by the methoxy group) attacks the electrophilic


-carbon.
  • Reaction Type: Intramolecular Friedel-Crafts Alkylation (Stollé Synthesis).

  • Regioselectivity: The 3-chloro and 4-methoxy substituents direct the cyclization. The methoxy group is a strong ortho/para director. Since the para position is blocked by the amide nitrogen, cyclization occurs ortho to the methoxy group (position 5 of the ring), or ortho to the nitrogen.

  • Product: 3-ethyl-5-methoxy-6-chloro-oxindole (or isomer depending on exact sterics).

Experimental Protocols & Validation
3.1 Protocol: Glutathione (GSH) Trapping Assay

Purpose: To quantify electrophilic reactivity and half-life (


) in a simulated biological environment.

Materials:

  • Test Compound (10 mM stock in DMSO).

  • Reduced Glutathione (GSH) (100 mM in water).

  • Phosphate Buffer (PBS), pH 7.4.

  • LC-MS/MS system.

Workflow:

  • Preparation: Dilute Test Compound to 10 µM in PBS (final DMSO < 1%).

  • Initiation: Add GSH to a final concentration of 5 mM (500-fold excess) to ensure pseudo-first-order kinetics.

  • Incubation: Incubate at 37°C.

  • Sampling: Aliquot 50 µL at

    
     min.
    
  • Quenching: Add 50 µL Acetonitrile + 0.1% Formic Acid to stop the reaction.

  • Analysis: Monitor the disappearance of the parent peak [M+H]+ 306.0/308.0 and appearance of the GSH-adduct [M+307]+.

Data Interpretation:

Parameter Calculation Significance

| k_obs | Slope of


 vs. time | Pseudo-first-order rate constant. |
| t_1/2  | 

| Stability metric.

min indicates high reactivity (potential toxicity);

min indicates low reactivity. |
3.2 Protocol: Intramolecular Cyclization (Oxindole Synthesis)

Purpose: To convert the intermediate into a bioactive scaffold.

  • Dissolution: Dissolve 1.0 eq of 2-bromo-N-(3-chloro-4-methoxyphenyl)butanamide in anhydrous chlorobenzene.

  • Catalyst Addition: Add 2.5 eq of Aluminum Chloride (

    
    ) portion-wise at 0°C.
    
  • Reflux: Heat the mixture to 110°C for 4–6 hours. Monitor by TLC (shift in

    
     due to loss of amide H-bond donor).
    
  • Quench: Pour onto ice-water/HCl mixture.

  • Extraction: Extract with EtOAc, wash with brine, dry over

    
    .
    
  • Purification: Recrystallize from Ethanol to yield the 3-ethyl-oxindole derivative.

Synthetic Pathway Visualization (DOT):

Synthesis_Pathway Precursor 2-bromo-N-(3-chloro-4-methoxyphenyl)butanamide Activation AlCl3 Complexation (Lewis Acid Activation) Precursor->Activation  + AlCl3, 0°C   Cyclization Intramolecular Friedel-Crafts (Ring Closure) Activation->Cyclization  110°C, -HBr   Product 3-ethyl-5-chloro-6-methoxy-oxindole (Bioactive Scaffold) Cyclization->Product  Workup  

Figure 2: Synthetic workflow for converting the linear amide into the cyclic oxindole scaffold.

Physicochemical Data Summary
PropertyValueRelevance
Molecular Weight 306.59 g/mol Fragment-like space; suitable for CNS penetration if optimized.
Lipophilicity (cLogP) ~2.7Moderate lipophilicity; good membrane permeability.
H-Bond Donors 1 (Amide NH)Critical for binding orientation in protein pockets.
Topological Polar Surface Area (TPSA) ~38 ŲHigh predicted oral bioavailability.
Electrophilic Warhead

-Bromoamide
High reactivity toward Cys; moderate reactivity toward His/Lys at high pH.
References
  • Stollé, R. (1914). "Über N-substituierte Oxindole." Journal für Praktische Chemie, 128(1), 1–43.

  • Singh, J., et al. (2011). "The resurgence of covalent drugs." Nature Reviews Drug Discovery, 10, 307–317.

  • Panda, S. S., et al. (2012). "Synthesis and biological evaluation of novel N-substituted-2-bromoacetamides." European Journal of Medicinal Chemistry, 53, 241-253.

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition. Wiley-Interscience. (Chapter 11: Aromatic Substitution). [Link to Source]([Link]

Exploratory

spectroscopic data for 2-bromo-N-(3-chloro-4-methoxyphenyl)butanamide

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-bromo-N-(3-chloro-4-methoxyphenyl)butanamide Abstract This technical guide provides a comprehensive, in-depth analysis of the expected spectroscopic...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-bromo-N-(3-chloro-4-methoxyphenyl)butanamide

Abstract

This technical guide provides a comprehensive, in-depth analysis of the expected spectroscopic data for the novel compound 2-bromo-N-(3-chloro-4-methoxyphenyl)butanamide. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data summary. It offers a predictive, first-principles-based examination of the compound's signature in Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By explaining the causal relationships between the molecule's structure and its spectral output, this guide establishes a robust framework for the unambiguous identification, purity assessment, and quality control of this compound, serving as an essential reference for its synthesis and application in research.

Introduction: The Imperative for Spectroscopic Verification

In the landscape of pharmaceutical research and synthetic chemistry, the precise characterization of novel chemical entities is paramount. The compound 2-bromo-N-(3-chloro-4-methoxyphenyl)butanamide, with its combination of a halogenated aromatic ring and a chiral bromo-alkanamide side chain, represents a class of molecules with significant potential as intermediates in the synthesis of biologically active agents. Its molecular structure (Figure 1) suggests functionalities that necessitate rigorous analytical confirmation to ensure identity, purity, and stability.

This guide provides a foundational spectroscopic profile of the title compound. We will dissect the predicted data from core analytical techniques, grounding our analysis in the fundamental principles of spectroscopy and referencing established data for analogous structures. This approach ensures that the described protocols and data interpretation form a self-validating system for any researcher working with this molecule.

Figure 1: Chemical Structure of 2-bromo-N-(3-chloro-4-methoxyphenyl)butanamide

Caption: Molecular structure of the target analyte.

Plausible Synthetic Workflow

Understanding the synthesis of an N-aryl amide is crucial as it informs potential side products and impurities that could interfere with spectroscopic analysis. A highly effective and common method for this class of compound is the nucleophilic acyl substitution reaction between an aniline and an acyl halide.[1][2][3]

G start1 3-Chloro-4-methoxyaniline reaction Amide Coupling (Nucleophilic Acyl Substitution) start1->reaction start2 2-Bromobutanoyl chloride start2->reaction base Base (e.g., Triethylamine) in Anhydrous Solvent (DCM) base->reaction workup Aqueous Workup (e.g., HCl wash, NaHCO3 wash) reaction->workup purification Purification (Flash Chromatography) workup->purification product 2-bromo-N-(3-chloro-4- methoxyphenyl)butanamide purification->product

Caption: Plausible synthetic workflow for the target compound.

Proton (¹H) NMR Spectroscopy

¹H NMR spectroscopy provides detailed information about the number of different types of protons and their chemical environments. The chemical shift, integration, and splitting pattern of each signal are diagnostic for specific structural features.[4][5][6]

Predicted ¹H NMR Spectral Analysis

The structure contains several distinct proton environments. The analysis below is based on a standard deuterated chloroform (CDCl₃) solvent.

  • Aromatic Protons (δ 6.8-7.8 ppm): The 3-chloro-4-methoxyphenyl group will display three signals in the aromatic region.[7]

    • The proton at C2 (ortho to -NH and meta to -Cl) will likely be a doublet.

    • The proton at C5 (ortho to -OCH₃ and meta to -Cl) will be a doublet.

    • The proton at C6 (ortho to both -NH and -OCH₃) will be a doublet of doublets. The electron-donating methoxy group and electron-withdrawing chloro group will dictate the precise downfield or upfield shifts.

  • Amide Proton (δ 7.5-8.5 ppm): The N-H proton signal is typically a broad singlet. Its chemical shift can be highly variable depending on concentration and solvent due to hydrogen bonding.

  • Alpha-Bromo Methine Proton (δ 4.2-4.6 ppm): The single proton on the carbon bearing the bromine atom (-CH(Br)-) is significantly deshielded by the adjacent electron-withdrawing bromine and carbonyl group, resulting in a downfield shift. It will appear as a triplet, split by the adjacent methylene (-CH₂-) protons.

  • Methoxy Protons (δ ~3.9 ppm): The three protons of the methoxy group (-OCH₃) will appear as a sharp singlet, as they have no adjacent protons to couple with.

  • Methylene Protons (δ 1.9-2.2 ppm): The two diastereotopic protons of the ethyl group's methylene (-CH₂-) will be split by both the adjacent methyl and methine protons, likely resulting in a complex multiplet (a sextet or doublet of quartets).

  • Methyl Protons (δ ~1.0 ppm): The terminal methyl group (-CH₃) protons will appear as a triplet, split by the adjacent methylene (-CH₂-) protons.

Summary of Predicted ¹H NMR Data
Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.0Broad Singlet1HNH
~7.7Doublet1HAromatic CH
~7.0Doublet of Doublets1HAromatic CH
~6.9Doublet1HAromatic CH
~4.4Triplet1HCH (Br)
~3.9Singlet3HOCH₃
~2.1Multiplet2HCH₂ CH₃
~1.0Triplet3HCH₂CH₃
Standard Experimental Protocol: ¹H NMR
  • Sample Preparation: Accurately weigh 5-10 mg of the purified compound.

  • Dissolution: Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

  • Parameters: Use a standard pulse program with a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.

  • Processing: Process the raw data (FID) using appropriate software, applying Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

Carbon-13 (¹³C) NMR Spectroscopy

¹³C NMR spectroscopy identifies all unique carbon environments within a molecule.[8] While it provides less information about connectivity from a standard broadband-decoupled spectrum, it is invaluable for confirming the carbon skeleton.

Predicted ¹³C NMR Spectral Analysis
  • Carbonyl Carbon (δ ~168 ppm): The amide carbonyl carbon (C=O) is highly deshielded and will appear significantly downfield.

  • Aromatic Carbons (δ 110-155 ppm): Six distinct signals are expected for the aromatic carbons. The carbons directly attached to heteroatoms will be the most shifted: the carbon attached to the nitrogen (C-N), the carbon attached to chlorine (C-Cl), and the carbon attached to the methoxy group (C-O).

  • Methoxy Carbon (δ ~56 ppm): The carbon of the -OCH₃ group typically appears in this region.

  • Alpha-Bromo Carbon (δ ~50 ppm): The carbon atom bonded to bromine (C-Br) will be found in the aliphatic region, shifted downfield due to the halogen's electronegativity.

  • Methylene Carbon (δ ~28 ppm): The -CH₂- carbon of the ethyl group.

  • Methyl Carbon (δ ~12 ppm): The terminal -CH₃ carbon will be the most upfield signal.

Summary of Predicted ¹³C NMR Data
Predicted Chemical Shift (δ, ppm)Carbon Assignment
~168C =O
~155Ar-C -O
~131Ar-C -N
~129Ar-C -Cl
~125Ar-C H
~120Ar-C H
~112Ar-C H
~56OC H₃
~50C H(Br)
~28C H₂CH₃
~12CH₂C H₃
Standard Experimental Protocol: ¹³C NMR
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.

  • Data Acquisition: Acquire a proton-decoupled ¹³C spectrum on a 400 MHz (or higher) spectrometer.

  • Parameters: A larger number of scans (e.g., 1024 or more) is required. A relaxation delay (d1) of 2 seconds is standard.

  • Advanced Experiments (Optional): Run DEPT-135 and DEPT-90 experiments to differentiate between CH₃, CH₂, and CH carbons, which greatly aids in peak assignment.[9]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.[10]

Predicted IR Spectral Analysis
  • N-H Stretch (3350-3250 cm⁻¹): A moderate, relatively sharp peak characteristic of a secondary amide N-H bond.[10]

  • C-H Stretches (3100-2850 cm⁻¹): Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the butyl chain) will appear just below 3000 cm⁻¹.

  • C=O Stretch (Amide I Band) (1680-1640 cm⁻¹): A very strong, sharp absorption, one of the most prominent peaks in the spectrum, confirming the presence of the amide carbonyl group.[10]

  • N-H Bend (Amide II Band) (1560-1520 cm⁻¹): A strong band, characteristic of secondary amides, resulting from a coupling of the N-H in-plane bend and C-N stretching vibrations.

  • C-O Stretch (1275-1200 cm⁻¹ & 1075-1020 cm⁻¹): Asymmetric and symmetric stretching of the aryl-O-CH₃ ether linkage.

  • C-Cl Stretch (800-600 cm⁻¹): A moderate to strong absorption in the fingerprint region.

  • C-Br Stretch (650-550 cm⁻¹): A moderate to strong absorption, also in the fingerprint region.[11]

Summary of Predicted IR Data
Predicted Wavenumber (cm⁻¹)IntensityVibration Assignment
~3300MediumN-H Stretch
3100-2850Medium-StrongC-H Stretches (Aromatic & Aliphatic)
~1660Very StrongC=O Stretch (Amide I)
~1540StrongN-H Bend (Amide II)
~1250StrongC-O Asymmetric Stretch (Aryl Ether)
800-600MediumC-Cl Stretch
650-550MediumC-Br Stretch
Standard Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and taking a background spectrum.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

MS provides the molecular weight of the compound and crucial information about its structure through fragmentation analysis. The presence of bromine and chlorine creates a highly distinctive isotopic pattern.

Predicted Mass Spectrum Analysis

The molecular weight of C₁₁H₁₃BrClNO₂ is 306.59 g/mol .[12]

  • Molecular Ion (M⁺) Cluster: The most telling feature will be the molecular ion peak cluster. Due to the natural abundances of the isotopes ³⁵Cl (75.8%) and ³⁷Cl (24.2%), and ⁷⁹Br (50.7%) and ⁸¹Br (49.3%), a characteristic pattern of four peaks will be observed:

    • M⁺ (m/z ~305): Containing ³⁵Cl and ⁷⁹Br.

    • M+2 (m/z ~307): Containing either ³⁷Cl and ⁷⁹Br OR ³⁵Cl and ⁸¹Br. This will be the most abundant peak in the cluster.

    • M+4 (m/z ~309): Containing ³⁷Cl and ⁸¹Br. The relative intensities of this cluster are a definitive fingerprint for a compound containing one Cl and one Br atom.

  • Key Fragmentation Pathways: Electron Ionization (EI) would likely induce fragmentation.[13] Common fragmentation patterns for N-aryl amides include:

    • Alpha-Cleavage: Cleavage of the bond between the carbonyl carbon and the alpha-carbon is common.

    • Loss of Bromine: Loss of a bromine radical (•Br) to give a fragment at m/z ~226/228.

    • Amide Bond Cleavage: Cleavage of the C-N amide bond can lead to fragments corresponding to the acyl portion (CH₃CH₂CH(Br)CO⁺) and the aniline portion ([H₂N-Ar]⁺).

G parent Molecular Ion (M⁺) m/z 305/307/309 frag1 Loss of •Br [M-Br]⁺ m/z 226/228 parent->frag1 - Br frag2 Loss of C₄H₆BrO• [C₇H₇ClNO]⁺ m/z 172/174 parent->frag2 Amide Cleavage frag3 Loss of C₇H₆ClNO• [C₄H₇BrO]⁺ m/z 166/168 parent->frag3 Amide Cleavage frag4 Loss of •CH₂CH₃ [M-C₂H₅]⁺ m/z 276/278/280 parent->frag4 α-cleavage

Caption: Predicted major fragmentation pathways in mass spectrometry.

Standard Experimental Protocol: ESI-MS
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. The protonated molecule [M+H]⁺ will be observed at m/z 306/308/310.

  • Tandem MS (MS/MS): To confirm fragmentation, perform a product ion scan by selecting the [M+H]⁺ isotopic cluster as the precursor ion and applying collision-induced dissociation (CID) to generate fragment ions.

Conclusion: An Integrated Analytical Approach

The structural confirmation of 2-bromo-N-(3-chloro-4-methoxyphenyl)butanamide relies not on a single technique, but on the cohesive and mutually reinforcing data from a suite of spectroscopic methods. The predicted data herein provides a robust benchmark for researchers. The ¹H and ¹³C NMR spectra will confirm the precise arrangement of atoms and the carbon-hydrogen framework. IR spectroscopy provides a rapid check for the essential amide and ether functional groups. Finally, high-resolution mass spectrometry will unequivocally confirm the elemental composition and molecular weight through its characteristic isotopic signature. Together, these techniques provide a self-validating analytical workflow, ensuring the identity and purity of the compound for its intended applications in scientific research and development.

References

  • Adimule, S. P. et al. (2015). Synthesis, Spectroscopic And Crystal Structure Studies of N-(Aryl)-4-Methoxybenzenesulfonamides. Journal of Applicable Chemistry, 4(1), 127-135. Available at: [Link]

  • Chemistry LibreTexts. (2023). NMR - Interpretation. Available at: [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Available at: [Link]

  • Fronczek, F. R., & Cativiela, C. (2024). Polymorphism of an Nα-Aroyl-N-Aryl-Phenylalanine Amide: An X-ray and Electron Diffraction Study. Molbank, 2024(3), m1851. Available at: [Link]

  • NC State University Libraries. (n.d.). 13.13 Uses of ¹³C NMR Spectroscopy. Organic Chemistry. Available at: [Link]

  • Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Available at: [Link]

  • Turteltaub, K. W., & Vogel, J. S. (2018). Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. PMC. Available at: [Link]

  • University of Wisconsin-Madison. (n.d.). NMR Spectroscopy of Aromatic Compounds. ResearchGate. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of 2-bromo-2-methylpropane. Available at: [Link]

  • MNState.edu. (n.d.). Short Summary of 1H-NMR Interpretation. Available at: [Link]

  • Selim, E. T. M., et al. (2009). Electron Ionization Mass Spectra of 2- and 4-Chloro- and Bromo-Substituted Diphenylamines. ResearchGate. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Performance Analytical Profiling of 2-bromo-N-(3-chloro-4-methoxyphenyl)butanamide

Topic: Analytical Methods for 2-bromo-N-(3-chloro-4-methoxyphenyl)butanamide Detection Content Type: Detailed Application Note & Method Development Guide Audience: Pharmaceutical Researchers, QC Scientists, and Process C...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Analytical Methods for 2-bromo-N-(3-chloro-4-methoxyphenyl)butanamide Detection Content Type: Detailed Application Note & Method Development Guide Audience: Pharmaceutical Researchers, QC Scientists, and Process Chemists.

Executive Summary & Chemical Context

2-bromo-N-(3-chloro-4-methoxyphenyl)butanamide (CAS: 1119451-xx-x, generic structure ref) is a specialized halogenated amide intermediate used in the synthesis of complex heterocycles and pharmaceutical active ingredients (APIs). Structurally, it combines a 3-chloro-4-methoxyaniline core with a 2-bromobutyryl tail.

From a drug development perspective, this molecule presents a dual challenge:

  • Process Control: As a key building block, its purity determines the yield of downstream alkylation steps.

  • Safety (GTI Potential): The

    
    -bromoamide functionality is a structural alert for alkylating activity, classifying it as a Potential Genotoxic Impurity (PGI).
    

This guide provides a comprehensive framework for detecting this compound, ranging from routine purity analysis (HPLC-UV) to trace-level quantification (LC-MS/MS) in complex matrices.

Physicochemical Profile & Analytical Strategy

Before method selection, the analyst must understand the molecule's behavior in solution.

PropertyValue (Predicted/Observed)Analytical Implication
Formula

Mass Spec: Distinct isotope pattern due to

and

.
Mol. Weight 306.58 g/mol LC-MS: Target

at m/z 306/308.
LogP ~2.8 - 3.2HPLC: Retains well on C18; requires high % organic mobile phase for elution.
Solubility Low in water; High in MeOH, ACN, DMSODiluent: Use ACN or MeOH. Avoid water in stock preparation.
Reactivity Electrophilic (

-bromo)
Stability: Avoid nucleophilic solvents (e.g., ammonia, thiols) in sample prep.
Analytical Decision Matrix

The following workflow illustrates the logic for selecting the appropriate detection method based on the analytical goal (Purity vs. Trace Impurity).

AnalyticalMatrix Start Analytical Objective Purity Purity / Assay (>0.1%) Start->Purity Trace Trace Impurity / GTI (<100 ppm) Start->Trace HPLC HPLC-UV / DAD (Robust, Cost-effective) Purity->HPLC LCMS LC-MS/MS (QqQ) (High Sensitivity, Specificity) Trace->LCMS ColSel Column: C18 or Phenyl-Hexyl (Interaction: Hydrophobic + Pi-Pi) HPLC->ColSel LCMS->ColSel DetectUV Detection: 254 nm (Aromatic Ring) ColSel->DetectUV High Conc. DetectMS Detection: MRM Mode (Transition: 306 -> 226) ColSel->DetectMS Low Conc.

Figure 1: Analytical Decision Matrix for 2-bromo-N-(3-chloro-4-methoxyphenyl)butanamide.

Protocol A: HPLC-UV for Purity & Assay (Routine QC)

Objective: Quantify the compound at concentrations >0.05% w/w. Mechanism: Reversed-phase chromatography exploits the lipophilicity of the chloromethoxyphenyl ring.

Chromatographic Conditions
  • Instrument: HPLC with Diode Array Detector (DAD) or VWD.

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.

    • Why? The C18 phase provides strong retention for the hydrophobic aromatic core, ensuring separation from polar degradation products (e.g., hydrolyzed bromide).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Why? Acidic pH suppresses silanol activity and keeps the amide neutral.

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C.

  • Detection: 254 nm (Primary), 210 nm (Secondary).

    • Note: The 3-chloro-4-methoxyphenyl moiety has strong absorption at 254 nm.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase B
0.09010
15.01090
20.01090
20.19010
25.09010
Standard Preparation
  • Stock Solution: Dissolve 10 mg of reference standard in 10 mL ACN (1.0 mg/mL).

  • Working Standard: Dilute Stock 1:10 with Water:ACN (50:50) to reach 100 µg/mL.

    • Caution: Ensure the diluent matches the initial gradient conditions to prevent peak distortion.

Protocol B: LC-MS/MS for Trace Analysis (GTI Screening)

Objective: Detect the compound at ppm/ppb levels in drug substances or biological matrices. Mechanism: Electrospray Ionization (ESI) in Positive mode. The amide nitrogen is weakly basic but protonates sufficiently under acidic conditions.

Mass Spectrometry Parameters
  • Source: ESI Positive (

    
    ).
    
  • Precursor Ion: The molecule has a complex isotope pattern.

    • Monoisotopic Mass (

      
      ):  ~306.0 m/z.
      
    • Isotopologue (

      
      ):  ~308.0 m/z.
      
  • Selection: Select m/z 306.0 or 308.0 as the precursor. The 308 peak is often cleaner in matrices with high background.

MRM Transitions (Optimized)
Precursor (m/z)Product (m/z)Collision Energy (eV)Structural Logic
306.0 226.1 15 - 20Loss of HBr (80 Da). Characteristic of alkyl bromides.
306.0 156.0 30 - 35Cleavage of amide bond; formation of chloro-methoxyaniline ion.
308.0 228.1 15 - 20Confirmation ion (Isotope match).
Sample Preparation Workflow (Solid Phase Extraction)

For complex matrices (e.g., plasma or reaction slurry), a clean-up is required to protect the MS source.

SamplePrep Sample Sample (Reaction Mix / Plasma) Dilute Dilute 1:1 with 5% Formic Acid Sample->Dilute Load Load SPE Cartridge (HLB or C18) Dilute->Load Wash Wash 5% MeOH in Water Load->Wash Elute Elute 100% MeOH Wash->Elute Inject Inject to LC-MS Elute->Inject

Figure 2: Solid Phase Extraction (SPE) workflow for trace analysis.

Method Validation & Troubleshooting

Adhere to ICH Q2(R1) guidelines for validation.

Specificity (Isotope Pattern)

The presence of Bromine and Chlorine creates a unique spectral signature.

  • Pattern Check: In a full scan (MS1), you must observe a triplet pattern at M, M+2, and M+4 with approximate intensity ratios of 3:4:1 (due to

    
     and 
    
    
    
    ).
  • Validation Step: If the M+2 peak is missing, the peak is not your target analyte.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Peak Tailing Secondary interaction with silanols.Increase buffer concentration or add 5mM Ammonium Formate.
Ghost Peaks Carryover of lipophilic amide.Add a "Needle Wash" step with 100% ACN or IPA.
Low Sensitivity (MS) Ion suppression.Switch from MeOH to ACN in mobile phase; improve SPE wash step.
Degradation Hydrolysis of C-Br bond.Keep autosampler at 4°C. Analyze samples within 24 hours.

References

  • Santa Cruz Biotechnology. 2-Bromo-N-(3-chloro-4-methoxyphenyl)butanamide Product Data. Retrieved from

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from

  • PubChem. Compound Summary: 2-Bromo-N-(3-chloro-4-methoxyphenyl)butanamide. (Generic Search). Retrieved from

  • Sigma-Aldrich (Merck). Building Blocks for Organic Synthesis: Anilides and Amides. Retrieved from

(Note: Specific CAS 1119451-xx-x series are often catalog numbers from vendors like ChemScene or BLDPharm, verified via vendor catalogs).

Application

Application Notes &amp; Protocols for the Research Use of 2-bromo-N-(3-chloro-4-methoxyphenyl)butanamide

Prepared for: Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling a Versatile Chemical Tool 2-bromo-N-(3-chloro-4-methoxyphenyl)butanamide is a halogenated secondary amide with significant...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Chemical Tool

2-bromo-N-(3-chloro-4-methoxyphenyl)butanamide is a halogenated secondary amide with significant potential as a versatile tool in chemical biology and drug discovery. While specific literature on this exact molecule is emerging, its structural motifs—an α-bromoamide and a substituted N-aryl group—are well-represented in compounds with established biological activities and synthetic utility. The α-bromoamide moiety serves as a reactive handle, making it a candidate for covalent interactions with biological nucleophiles or a key intermediate for further chemical elaboration.[1] The N-(3-chloro-4-methoxyphenyl) group is found in molecules with demonstrated antimicrobial and other pharmacological properties.[2][3][4]

This guide provides a comprehensive overview of the potential applications of 2-bromo-N-(3-chloro-4-methoxyphenyl)butanamide, complete with detailed protocols for its synthesis, characterization, and evaluation in various research contexts.

Physicochemical Properties and Handling

A summary of the predicted and known properties of similar compounds is presented below. Researchers should handle this compound with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a well-ventilated fume hood.

PropertyData/PredictionSource/Analogy
Molecular Formula C₁₁H₁₃BrClNO₂Calculated
Molecular Weight 306.58 g/mol Calculated
Appearance Likely a solid at room temperatureAnalogy to similar amides
Solubility Expected to be soluble in DMSO, DMF, and chlorinated solventsGeneral characteristics of N-aryl amides
Storage Store in a cool, dry, and dark place. Recommended storage at 2-8°C.[5]

Potential Research Applications

Based on its structural features, 2-bromo-N-(3-chloro-4-methoxyphenyl)butanamide can be explored in several key research areas:

  • Covalent Probe for Target Identification: The electrophilic α-bromoamide can react with nucleophilic residues (e.g., cysteine, histidine) on proteins, forming a stable covalent bond. This property makes it a potential chemical probe to identify novel binding partners and elucidate biological pathways.

  • Antimicrobial Drug Discovery: The N-(3-chloro-4-methoxyphenyl) moiety is present in compounds with antimicrobial activity.[4] This suggests that the title compound could be investigated as a lead for developing new antibacterial or antifungal agents.

  • Anticancer Research: Structurally related N-(4-methoxyphenyl) amides have shown potential as antitubulin agents, which are a cornerstone of cancer chemotherapy.[6] Therefore, this compound warrants investigation for its effects on cancer cell proliferation and microtubule dynamics.

  • Anti-inflammatory Agent Development: Brominated phenolic compounds have been reported to possess anti-inflammatory properties.[7] The structural elements of 2-bromo-N-(3-chloro-4-methoxyphenyl)butanamide suggest it could modulate inflammatory pathways.

  • Synthetic Building Block: The reactive bromine atom allows for facile nucleophilic substitution, making this compound a valuable intermediate for the synthesis of more complex molecules and compound libraries for screening.[1]

Experimental Protocols

Protocol 1: Synthesis of 2-bromo-N-(3-chloro-4-methoxyphenyl)butanamide

This protocol is based on standard amide bond formation reactions.[8]

Workflow for Synthesis

cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product A 3-chloro-4-methoxyaniline Reaction Stir at 0°C to room temp. (Amide Coupling) A->Reaction B 2-bromobutyryl bromide B->Reaction C Triethylamine (base) C->Reaction D Dichloromethane (solvent) D->Reaction Workup Aqueous wash (HCl, NaHCO₃, brine) Reaction->Workup Dry Dry over Na₂SO₄ Workup->Dry Evap Solvent Evaporation Dry->Evap Purify Column Chromatography (Silica gel) Evap->Purify Product 2-bromo-N-(3-chloro-4-methoxyphenyl)butanamide Purify->Product

Caption: Synthetic workflow for 2-bromo-N-(3-chloro-4-methoxyphenyl)butanamide.

Materials:

  • 3-chloro-4-methoxyaniline

  • 2-bromobutyryl bromide

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Procedure:

  • Dissolve 3-chloro-4-methoxyaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add a solution of 2-bromobutyryl bromide (1.1 eq) in anhydrous DCM to the flask dropwise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Evaluation of Antimicrobial Activity

This protocol determines the Minimum Inhibitory Concentration (MIC) of the compound against bacterial strains.

Materials:

  • 2-bromo-N-(3-chloro-4-methoxyphenyl)butanamide stock solution in DMSO (e.g., 10 mg/mL)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Positive control antibiotic (e.g., ciprofloxacin)

  • Resazurin sodium salt solution

Procedure:

  • Prepare a bacterial inoculum suspension in MHB, adjusted to a 0.5 McFarland standard.

  • In a 96-well plate, add 50 µL of MHB to all wells.

  • Add 50 µL of the compound stock solution to the first column of wells and perform a 2-fold serial dilution across the plate.

  • Add 50 µL of the diluted bacterial suspension to each well.

  • Include a positive control (antibiotic), a negative control (medium only), and a vehicle control (DMSO).

  • Incubate the plate at 37°C for 18-24 hours.

  • After incubation, add 10 µL of resazurin solution to each well and incubate for another 2-4 hours.

  • The MIC is the lowest concentration of the compound that prevents a color change from blue (resazurin) to pink (resorufin), indicating inhibition of bacterial growth.

Protocol 3: Cell Viability Assay for Anticancer Screening

This protocol uses a standard MTT or similar colorimetric assay to assess the compound's effect on cancer cell viability.[9]

Materials:

  • Human cancer cell lines (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in complete medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol 4: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to verify that a compound binds to its target protein in a cellular environment.[10]

Workflow for CETSA

cluster_treatment Cell Treatment cluster_heating Heating cluster_lysis Lysis & Separation cluster_analysis Analysis cluster_result Result A Treat intact cells with compound or vehicle (DMSO) B Heat cell suspensions at a range of temperatures A->B C Lyse cells (freeze-thaw) B->C D Centrifuge to separate soluble (folded) from precipitated (unfolded) proteins C->D E Collect supernatant (soluble fraction) D->E F Analyze protein levels by Western Blot or Mass Spec E->F G Ligand binding stabilizes the target protein, keeping it soluble at higher temperatures F->G

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Materials:

  • Cultured cells expressing the potential target protein

  • Test compound and vehicle (DMSO)

  • PBS with protease inhibitors

  • PCR tubes or strips

  • Thermal cycler

  • Ultracentrifuge

  • Reagents for Western blotting (antibodies, gels, membranes, etc.)

Procedure:

  • Culture cells to ~80% confluency.

  • Treat cells with the test compound or vehicle for a specified time (e.g., 1 hour).

  • Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the tubes at different temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.

  • Lyse the cells by three rapid freeze-thaw cycles (liquid nitrogen and a 25°C water bath).

  • Separate the soluble fraction from the precipitated proteins by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).

  • Transfer the supernatant to new tubes.

  • Analyze the amount of the target protein remaining in the supernatant by Western blotting.

  • A shift in the melting curve to higher temperatures in the compound-treated samples compared to the vehicle control indicates target engagement.

Conclusion and Future Directions

2-bromo-N-(3-chloro-4-methoxyphenyl)butanamide represents a promising, yet underexplored, chemical entity. Its structural features suggest a wide range of potential applications, from a versatile synthetic intermediate to a lead compound in various therapeutic areas. The protocols provided herein offer a robust framework for researchers to synthesize, characterize, and investigate the biological activities of this compound. Future work should focus on identifying its specific molecular targets and elucidating its mechanism of action to fully realize its potential as a valuable research tool.

References

  • Betz, R., Gerber, T., Hosten, E., Siddegowda, M. S., & Yathirajan, H. S. (2011). 3-Chloro-N-(4-methoxyphenyl)propanamide. Acta Crystallographica Section E: Crystallographic Communications, 67(10), o2868. [Link]

  • Australian Industrial Chemicals Introduction Scheme. (2015). Butanamide, 2-[(2-methoxy-4-nitrophenyl)azo]-N-(2-methoxyphenyl)-3-oxo-: Human health tier II assessment. [Link]

  • Betz, R., Gerber, T., Hosten, E., Siddegowda, M. S., & Yathirajan, H. S. (2011). 3-Chloro-N-(4-methoxyphenyl)propanamide. ResearchGate. [Link]

  • Kaya, K., & Aydin, A. (2018). (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B) Synthesis of the MPAEMA monomer. ResearchGate. [Link]

  • Amerigo Scientific. (n.d.). 2-Bromo-N-(3-chloro-4-fluorophenyl)butanamide. Retrieved from [Link]

  • Mott, B. T., et al. (2013). Synthesis, structural activity-relationships, and biological evaluation of novel amide-based allosteric binding site antagonists in NR1A/NR2B N-methyl-D-aspartate receptors. Bioorganic & Medicinal Chemistry Letters, 23(15), 4387-4391. [Link]

  • Zhang, Y., et al. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance. STAR Protocols, 6(1), 103037. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. Retrieved from [Link]

  • Martinez Molina, D., & Nordlund, P. (2020). Assays to Characterize the Cellular Pharmacology of a Chemical Probe. In The Chemical Probes Portal. [Link]

  • Singh, I., & Kumar, A. (2018). Amide Bond Activation of Biological Molecules. Molecules, 23(10), 2615. [Link]

  • PubChem. (n.d.). 2-Bromo-3-chloro-4-methylpyridine. Retrieved from [Link]

  • Isse, A. A., & Gennaro, A. (2020). The preparation and applications of amides using electrosynthesis. Green Chemistry, 22(23), 8196-8226. [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-Bromo-N-(3-methoxyphenyl)-N-methyl-propanamide. Retrieved from [Link]

  • Musacchio, T. J., et al. (2026). α-Arylation of Glutarimides via Ni/Ir Metallaphotoredox Cross-Electrophile Coupling. The Journal of Organic Chemistry. [Link]

  • Ali, S., et al. (2021). N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach. Molecules, 26(22), 6965. [Link]

  • Grigoras, G., et al. (2020). Synthesis and styrene copolymerization of novel bromo, chloro, methoxy, and methyl ring-disubstituted isobutyl phenylcyanoacrylates. ChemRxiv. [Link]

  • Wang, L., et al. (2021). Targeting Bromodomain and Extraterminal Proteins for Drug Discovery: From Current Progress to Technological Development. Journal of Medicinal Chemistry, 64(9), 5595-5627. [Link]

  • Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Retrieved from [Link]

  • G. S. C. Kumar, D. P. (2020). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, 63(20), 11293-11322. [Link]

  • Lindhardt, A. T., et al. (2023). Two-Chamber Aminocarbonylation of Aryl Bromides and Triflates Using Amino Acids as Nucleophiles. The Journal of Organic Chemistry, 88(18), 12934-12942. [Link]

  • Testa, A., et al. (2022). Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity. Journal of Medicinal Chemistry, 65(11), 7647-7662. [Link]

  • Roche, J., & Broutin, I. (2024). Identification of first active compounds in drug discovery. how to proceed? Frontiers in Drug Discovery, 3. [Link]

  • Organic Chemistry Portal. (n.d.). Arylamine synthesis by amination (arylation). Retrieved from [Link]

  • Bonger, K. M., & van den Berg, R. J. B. H. N. (2019). Labelled Chemical Probes for Demonstrating Direct Target Engagement in Living Systems. Journal of Labeled Compounds and Radiopharmaceuticals, 62(10), 629-644. [Link]

  • Kim, K.-N., et al. (2026). 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. Marine Drugs, 24(1), 23. [Link]

  • Liu, C., et al. (2014). One-Pot Synthesis of 2-Alkyl-4(5)-aryl-1H-imidazoles from 1-Aryl-2-bromoethanones, Ammonium Carbonate and Aliphatic Carboxylic Acids. Journal of Chemical Research, 38(4), 208-210. [Link]

  • de Oliveira, A. C. S., et al. (2025). A Green, Facile Method for Selective α‑Bromination of Flavanones. ACS Omega. [Link]

  • Feng, Z., et al. (2022). AlphaFold accelerates artificial intelligence powered drug discovery: efficient discovery of a novel CDK20 small molecule inhibitor. Chemical Science, 13(31), 9033-9043. [Link]

  • BioAgilytix. (n.d.). The Use of Cell-Based Assays for Translational Medicine Studies. Retrieved from [Link]

  • Edwards, A. M. (2020). Introduction to Chemical Probes. In The Chemical Probes Portal. [Link]

Sources

Method

Application Notes and Protocols for the In Vitro Characterization of 2-bromo-N-(3-chloro-4-methoxyphenyl)butanamide

Introduction: Rationale for the Investigation of 2-bromo-N-(3-chloro-4-methoxyphenyl)butanamide 2-bromo-N-(3-chloro-4-methoxyphenyl)butanamide is a synthetic compound for which, as of the date of this publication, there...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Rationale for the Investigation of 2-bromo-N-(3-chloro-4-methoxyphenyl)butanamide

2-bromo-N-(3-chloro-4-methoxyphenyl)butanamide is a synthetic compound for which, as of the date of this publication, there is a notable absence of extensive characterization in publicly available scientific literature.[1] However, the structural motifs present in this molecule, specifically the bromoacetamide and the substituted methoxyphenyl groups, are features of various biologically active compounds, suggesting a rationale for its investigation as a potential therapeutic agent.[2][3] The bromoacetamide moiety, for instance, is a known reactive group capable of forming covalent bonds with nucleophilic residues in proteins, a characteristic leveraged in the design of targeted covalent inhibitors.[3] Furthermore, compounds containing N-(4-methoxyphenyl) groups have been identified as potential inhibitors of tubulin polymerization, a critical process in cell division, making them of interest in oncology research.[1][2]

This document provides a comprehensive, tiered experimental protocol designed for researchers, scientists, and drug development professionals to conduct an initial characterization of the biological effects of 2-bromo-N-(3-chloro-4-methoxyphenyl)butanamide in a cell culture setting. The proposed workflow is designed to be self-validating, progressing from broad cytotoxicity screening to more specific mechanistic assays to elucidate its potential mode of action.

PART 1: Compound Handling and Preparation

1.1. Reagent Preparation: Stock Solution

Proper preparation of the test compound is critical for reproducible results. Due to the limited information on its solubility, an initial solubility test in common laboratory solvents is recommended.

  • Objective: To prepare a high-concentration, sterile stock solution of 2-bromo-N-(3-chloro-4-methoxyphenyl)butanamide.

  • Materials:

    • 2-bromo-N-(3-chloro-4-methoxyphenyl)butanamide (powder form)[4]

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Sterile microcentrifuge tubes

    • Sterile 0.22 µm syringe filter

  • Protocol:

    • In a sterile microcentrifuge tube, dissolve 2-bromo-N-(3-chloro-4-methoxyphenyl)butanamide in a minimal amount of DMSO to create a high-concentration stock solution (e.g., 10-50 mM).

    • Gently vortex until the compound is completely dissolved.

    • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a fresh, sterile microcentrifuge tube.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

Note: The final concentration of DMSO in the cell culture medium should not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.

PART 2: Tier 1 - Cytotoxicity Screening

The initial step in characterizing a novel compound is to determine its effect on cell viability and establish a working concentration range. A dose-response study is essential to calculate the half-maximal inhibitory concentration (IC50).

2.1. Cell Line Selection

The choice of cell line will depend on the hypothesized target of the compound. Based on the structural similarities to known anticancer agents, a panel of human cancer cell lines is recommended.

  • Recommended Cell Lines:

    • MCF-7: Human breast adenocarcinoma, often used for screening potential anticancer drugs.[5]

    • HT-29: Human colorectal carcinoma, another common line for cancer drug discovery.[6]

    • Jurkat: Human acute T-cell leukemia, a suspension cell line that can reveal different sensitivities.[6]

    • A non-cancerous cell line (e.g., HEK293 or primary fibroblasts): To assess for selective cytotoxicity towards cancer cells.

2.2. Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Materials:

    • Selected cell lines

    • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

    • 96-well cell culture plates

    • 2-bromo-N-(3-chloro-4-methoxyphenyl)butanamide stock solution

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Step-by-Step Protocol:

    • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

    • Compound Treatment: The next day, prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and untreated control wells.

    • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

    • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

    • Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results on a dose-response curve to determine the IC50 value.

Table 1: Hypothetical Concentration Ranges for Initial Screening

Compound Concentration
100 µM
50 µM
25 µM
12.5 µM
6.25 µM
3.125 µM
1.56 µM

| 0 µM (Vehicle Control) |

PART 3: Tier 2 - Mechanistic Assays

Based on the IC50 values obtained in Tier 1, subsequent experiments should aim to elucidate the mechanism of cell death or growth inhibition.

3.1. Workflow for Mechanistic Elucidation

G cluster_0 Tier 1 cluster_1 Tier 2 cluster_2 Tier 3 A Cytotoxicity Screening (MTT Assay) Determine IC50 B Cell Cycle Analysis (Flow Cytometry) A->B Based on IC50 C Apoptosis Assay (Annexin V/PI Staining) A->C Based on IC50 D Microtubule Integrity (Immunofluorescence) A->D Based on IC50 E Western Blotting (Key Protein Expression) B->E C->E D->E

Caption: Tiered workflow for the in vitro characterization of a novel compound.

3.2. Protocol: Cell Cycle Analysis by Flow Cytometry

This protocol determines if the compound induces cell cycle arrest at a specific phase (G1, S, or G2/M).

  • Materials:

    • Cells treated with the compound at IC50 and 2x IC50 concentrations for 24 hours.

    • Phosphate-buffered saline (PBS)

    • 70% cold ethanol

    • Propidium iodide (PI) staining solution (containing RNase A)

  • Step-by-Step Protocol:

    • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge and wash with PBS.

    • Fixation: Resuspend the cell pellet in 1 mL of cold 70% ethanol while vortexing gently. Fix overnight at -20°C.

    • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

    • Data Acquisition: Analyze the samples using a flow cytometer.

    • Data Analysis: Quantify the percentage of cells in each phase of the cell cycle using appropriate software.

3.3. Protocol: Apoptosis Assay using Annexin V/PI Staining

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • Annexin V-FITC/PI Apoptosis Detection Kit

    • Binding buffer

  • Step-by-Step Protocol:

    • Cell Treatment and Harvesting: Treat cells with the compound as described for cell cycle analysis. Harvest all cells.

    • Staining: Resuspend the cells in binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions. Incubate for 15 minutes at room temperature in the dark.

    • Data Acquisition and Analysis: Analyze by flow cytometry immediately.

3.4. Protocol: Immunofluorescence for Microtubule Integrity

Given the potential for tubulin polymerization inhibition, this assay visualizes the microtubule network.[1]

  • Materials:

    • Cells grown on sterile coverslips

    • Fixative (e.g., 4% paraformaldehyde)

    • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

    • Blocking buffer (e.g., 1% BSA in PBS)

    • Primary antibody (anti-α-tubulin)

    • Fluorophore-conjugated secondary antibody

    • DAPI for nuclear counterstaining

  • Step-by-Step Protocol:

    • Cell Treatment: Treat cells on coverslips with the IC50 concentration of the compound.

    • Fixation and Permeabilization: Fix the cells, then permeabilize them to allow antibody entry.

    • Blocking and Staining: Block non-specific binding sites, then incubate with the primary and secondary antibodies sequentially.

    • Mounting and Imaging: Mount the coverslips on microscope slides with DAPI-containing mounting medium and visualize using a fluorescence microscope.

PART 4: Tier 3 - Target Validation

If the Tier 2 assays suggest a specific mechanism, Western blotting can be used to examine the expression levels of key proteins in the implicated pathway.

4.1. Hypothesized Signaling Pathway

G A 2-bromo-N-(3-chloro-4- methoxyphenyl)butanamide B Tubulin Polymerization Inhibition A->B C Microtubule Destabilization B->C D Mitotic Arrest (G2/M Phase) C->D E Apoptosis D->E F Caspase Activation (e.g., Caspase-3) E->F G PARP Cleavage F->G

Caption: Hypothesized signaling pathway based on potential tubulin inhibition.

4.2. Protocol: Western Blotting

  • Target Proteins:

    • Cell Cycle: Cyclin B1, CDK1 (for G2/M arrest)

    • Apoptosis: Cleaved Caspase-3, Cleaved PARP

    • Loading Control: β-actin or GAPDH

  • Step-by-Step Protocol:

    • Protein Extraction: Lyse treated cells and quantify protein concentration.

    • SDS-PAGE and Transfer: Separate proteins by gel electrophoresis and transfer them to a PVDF membrane.

    • Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies overnight, followed by HRP-conjugated secondary antibodies.

    • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Analysis: Densitometrically quantify the protein bands relative to the loading control.

References

  • Santa Cruz Biotechnology, Inc. (n.d.). 2-Bromo-N-(3-chloro-4-methoxyphenyl)butanamide.
  • da Rocha, L. F., Jr., et al. (2013). Synthesis and styrene copolymerization of novel bromo, chloro, methoxy, and methyl ring-disubstituted isobutyl phenylcyanoacrylates. ResearchGate.
  • Wietrzyk, J., et al. (2025). Bromo Analogues of Active 3,4,5,4′-Tetramethoxy-trans-stilbene (DMU-212)—A New Path of Research to Anticancer Agents. MDPI.
  • Betz, R., et al. (2011). 3-Chloro-N-(4-methoxyphenyl)propanamide. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2868.
  • Al-Suwaidan, I. A., et al. (2025). High-Yield Synthesis of N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)-6-nitroquinazolin-4-amine. ResearchGate.
  • Abad, J. L., et al. (2021). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1645–1661.
  • Amerigo Scientific. (n.d.). 2-Bromo-N-(3-chloro-4-fluorophenyl)butanamide.
  • Acikbas, Y., et al. (n.d.). (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B) Synthesis of the MPAEMA monomer. ResearchGate.
  • BenchChem. (n.d.). In-depth Technical Guide: Biological Activity of N-(4-methoxyphenyl)-2-butenamide.
  • Sigma-Aldrich. (n.d.). 2-Bromo-N-(2,4-dimethoxyphenyl)butanamide.
  • BenchChem. (n.d.). Potential Therapeutic Targets of N-(4-methoxyphenyl)-2-butenamide: A Technical Guide.
  • Arcamone, F., et al. (1985). Synthesis and antitumor activity of 2'-bromo- and 2'-chloro-3'-acetoxy-3'-deaminodaunorubicin analogs. Carbohydrate Research, 144(2), 305-315.
  • BenchChem. (n.d.). The Pivotal Role of 2-Bromoacetamide in Modern Pharmaceutical Development: A Technical Guide.

Sources

Application

Application Note: NMR Spectroscopy Protocols for the Structural Characterization of 2-Bromo-N-(3-chloro-4-methoxyphenyl)butanamide

Scientific Context & Molecular Dynamics 2-Bromo-N-(3-chloro-4-methoxyphenyl)butanamide (CAS: 1119451-42-1) is a highly functionalized -bromo -aryl amide. Compounds of this class serve as critical electrophilic intermedia...

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Context & Molecular Dynamics

2-Bromo-N-(3-chloro-4-methoxyphenyl)butanamide (CAS: 1119451-42-1) is a highly functionalized


-bromo 

-aryl amide. Compounds of this class serve as critical electrophilic intermediates in drug development, frequently utilized in nucleophilic substitution reactions or transition-metal-catalyzed cross-couplings.

From a spectroscopic perspective, this molecule presents a fascinating structural puzzle. It features a chiral center at the


-carbon (C2), which induces magnetic non-equivalence in the adjacent aliphatic chain. Furthermore, the 1,3,4-trisubstituted aromatic ring creates a distinct ABX (or AMX) spin system. Understanding the causality behind these chemical shifts is essential for accurate structural validation and purity assessment.

Structural Analysis & Predictive Chemical Shifts

The NMR spectra of this compound are governed by the competing electronic effects of its substituents. The methoxy group (-OCH


) strongly donates electron density via resonance, shielding the ortho protons, while the chlorine atom and the 

-bromine atom withdraw electron density inductively, causing localized deshielding.
Quantitative Data Summaries

Table 1: Expected


H NMR Data (400 MHz, CDCl

)
| Proton | Shift (ppm) | Multiplicity | Int. |

-Coupling (Hz) | Causality / Structural Assignment | | :--- | :--- | :--- | :--- | :--- | :--- | | Amide NH | 8.10 – 8.30 | br s | 1H | - | Broadened by quadrupolar relaxation of

N and chemical exchange. | | H-2' (Ar) | ~7.60 | d | 1H | ~2.5 | Meta-coupled to H-6'; heavily deshielded by adjacent Cl and NH groups. | | H-6' (Ar) | ~7.35 | dd | 1H | ~8.8, 2.5 | Ortho-coupled to H-5', meta-coupled to H-2'. | | H-5' (Ar) | ~6.85 | d | 1H | ~8.8 | Ortho-coupled to H-6'; shielded by electron-donating -OCH

resonance. | |

-CH (Br)
| 4.30 – 4.45 | dd | 1H | ~7.5, 5.5 | Deshielded by Br and C=O; split by diastereotopic

-CH

protons. | | -OCH

| ~3.88 | s | 3H | - | Sharp singlet; serves as the primary internal integration standard. | |

-CH

| 2.10 – 2.25 | m | 2H | - | Diastereotopic protons due to the adjacent chiral

-carbon center. | |

-CH

| ~1.05 | t | 3H | ~7.3 | Terminal methyl group split by the adjacent

-CH

. |

Table 2: Expected


C NMR Data (100 MHz, CDCl

)
Carbon Shift (ppm) Type Causality / Structural Assignment

| C=O | ~167.5 | C


 | Highly deshielded amide carbonyl carbon. |
| C-4' (Ar-O)  | ~152.0 | C

| Deshielded by the electronegative oxygen of the methoxy group. | | C-1' (Ar-N) | ~131.0 | C

| Quaternary carbon attached to the amide nitrogen. | | C-3' (Ar-Cl) | ~122.5 | C

| Quaternary carbon attached to the chlorine atom. | | C-2', C-6' | 119.0 – 122.0| CH | Aromatic carbons adjacent to electron-withdrawing groups. | | C-5' (Ar) | ~112.0 | CH | Aromatic carbon ortho to the methoxy group (shielded). | | -OCH

| ~56.2 | CH

| Methoxy carbon. | |

-CH (Br)
| ~49.5 | CH | Deshielded by both the bromine atom and the carbonyl group. | |

-CH

| ~28.5 | CH

| Aliphatic methylene carbon. | |

-CH

| ~12.0 | CH

| Aliphatic methyl carbon. |

Experimental Protocol: A Self-Validating System

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . Every step includes a physical or mathematical check to confirm the integrity of the data before proceeding.

Step 1: Precision Sample Weighing
  • Action: Accurately weigh 5–20 mg of the compound for

    
    H NMR, or 20–50 mg for 
    
    
    
    C NMR[1][2].
  • Causality: Overconcentration must be strictly avoided. Dissolving too much sample increases the viscosity of the solution, which slows down molecular tumbling. Slow tumbling increases spin-spin (

    
    ) relaxation rates, directly resulting in line broadening and a severe loss of spectral resolution[2][3].
    
Step 2: Solvent Selection & Dissolution
  • Action: Add exactly 0.6 mL of the chosen deuterated solvent. Vortex or gently sonicate until complete dissolution is achieved.

  • Causality (Solvent Choice):

    • Chloroform-d (CDCl

      
      ) is the standard choice for moderately polar compounds. However, the labile amide -NH proton often appears as a broad, indistinct baseline hump due to rapid chemical exchange with residual water or acid in the solvent[1][4].
      
    • Dimethyl sulfoxide-d

      
       (DMSO-d
      
      
      
      ) is recommended if characterizing the -NH peak is critical. DMSO acts as a strong hydrogen bond acceptor, significantly slowing the exchange rate of labile protons and allowing the -NH to appear as a sharp, quantifiable signal[1].
  • Self-Validation Check (Visual): Hold the vial to the light. The solution must be perfectly transparent. Any remaining solid particles will not appear in the NMR spectrum but will severely degrade magnetic field homogeneity, causing shimming failures[4]. If cloudy, filter the sample through a glass wool plug.

Step 3: Tube Preparation & Transfer
  • Action: Transfer the 0.6 mL solution into a high-quality 5 mm NMR tube. Securely cap the tube and wipe the exterior with a lint-free tissue dampened with isopropanol[1][3].

  • Causality: Fingerprints, oils, or dust on the exterior of the tube create localized magnetic susceptibility gradients. Cleaning the tube ensures optimal shimming and sharp peak shapes[1].

NMR_Workflow Start 1. Sample Weighing (5-20 mg for 1H, 20-50 mg for 13C) Solvent 2. Solvent Selection (CDCl3 for routine, DMSO-d6 for NH visibility) Start->Solvent Dissolve 3. Dissolution & Homogenization (0.6 mL, vortex to eliminate particulates) Solvent->Dissolve Transfer 4. Tube Transfer & Cleaning (5 mm tube, wipe exterior to aid shimming) Dissolve->Transfer Acquire 5. Spectrum Acquisition (Optimize D1 delay for 13C relaxation) Transfer->Acquire

Caption: Step-by-step experimental workflow for optimal NMR sample preparation and acquisition.

Data Processing & The Mathematical Lock

Once the spectrum is acquired, the data processing phase must act as the final self-validating gateway. For 2-bromo-N-(3-chloro-4-methoxyphenyl)butanamide, the methoxy group (-OCH


)  serves as the ultimate internal calibration standard.

Unlike the amide -NH (which is subject to exchange) or the aliphatic chain (which features complex multiplet overlap), the methoxy peak is a sharp, unambiguous singlet at ~3.88 ppm that represents exactly 3 protons.

The Self-Validation Logic
  • Anchor the Integral: Set the integration value of the -OCH

    
     peak strictly to 3.00 .
    
  • Verify the Aromatic Region: The sum of the peaks between 6.80 and 7.70 ppm must equal exactly 3.00 .

  • Verify the Chiral Center: The doublet of doublets at ~4.35 ppm must equal exactly 1.00 .

  • Verify the Aliphatic Chain: The combined integration of the

    
    -CH
    
    
    
    and
    
    
    -CH
    
    
    peaks must equal exactly 5.00 .

If the total proton count deviates from 13H (excluding the exchangeable NH), or if the relative ratios are skewed by >5%, the system immediately flags the presence of co-eluting impurities, residual starting materials, or molecular degradation (such as amide hydrolysis).

Validation_Logic Internal_Ref Internal Reference OMe Peak (δ ~3.9) = 3H Aromatic Aromatic Ring (δ ~6.8-7.6) = 3H Internal_Ref->Aromatic Alpha_CH Alpha-CH (CH-Br) (δ ~4.3) = 1H Internal_Ref->Alpha_CH Ethyl_Chain Ethyl Chain (δ ~1.0, 2.1) = 5H Internal_Ref->Ethyl_Chain Amide_NH Amide NH (δ ~8.1) = 1H Internal_Ref->Amide_NH Total_Count Total Proton Count = 13H (Validates Purity & Structure) Aromatic->Total_Count Alpha_CH->Total_Count Ethyl_Chain->Total_Count Amide_NH->Total_Count

Caption: Logical framework for 1H NMR self-validation using the methoxy group as an internal reference.

Conclusion

By understanding the causality behind solvent interactions, molecular tumbling, and electronic shielding, researchers can extract highly reliable structural data for complex


-bromo amides. Adhering to this self-validating protocol ensures that the resulting NMR spectra are not merely pictures of a molecule, but mathematically sound proofs of chemical identity and purity.

References

  • NMR Sample Preparation: The Complete Guide - Organomation. Available at: [Link][4]

  • How To Prepare And Run An NMR Sample - ALWSCI. Available at: [Link][2]

  • Sample preparation for NMR measurements and points to keep in mind - University of Oklahoma (OU.edu). Available at:[Link][3]

  • Evaluation of solvent effects on protonation using NMR spectroscopy: Implication in salt formation - ResearchGate. Available at:[Link][5]

Sources

Technical Notes & Optimization

Troubleshooting

side reactions in the synthesis of 2-bromo-N-(3-chloro-4-methoxyphenyl)butanamide

Technical Support Center: Synthesis of 2-bromo-N-(3-chloro-4-methoxyphenyl)butanamide Ticket ID: #SYN-2BB-3CM Subject: Troubleshooting Impurity Profiles & Yield Optimization Assigned Specialist: Senior Application Scient...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 2-bromo-N-(3-chloro-4-methoxyphenyl)butanamide

Ticket ID: #SYN-2BB-3CM Subject: Troubleshooting Impurity Profiles & Yield Optimization Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Technical Overview & Dashboard

Welcome to the technical support portal for the acylation of 3-chloro-4-methoxyaniline . This synthesis typically involves the reaction of the aniline with 2-bromobutyryl bromide (or chloride) under basic conditions.

While the Schotten-Baumann chemistry is standard, the presence of the


-bromo group  on the electrophile introduces a "Trojan Horse" of reactivity: it transforms a simple acylation into a competition between Substitution (

), Elimination (

), and Acylation
.[1]
Quick Diagnostic: What is your HPLC telling you?
Observation Probable Issue Root Cause Immediate Action
Impurity RRT ~0.85 (UV Active)Elimination Product (Crotonamide derivative)Reaction temp too high or base too strong (

).[1]
Lower temp to -10°C; switch to weaker base (

or Pyridine).
Impurity RRT ~1.2 (High MW)Alkylation Dimer (

Product)
Excess aniline or slow addition of acid halide.Ensure rapid mixing; use slight excess of acid halide, not aniline.
Broad Peak / Baseline Drift Hydrolysis (2-Bromobutyric acid)Wet solvents or high humidity.Dry DCM/THF (<0.05%

); use inert atmosphere (

).
Violet/Dark Coloration Aniline Oxidation Exposure to air/light before reaction.Recrystallize starting aniline; purge reactor with Argon.

Deep Dive: The Side Reaction Landscape

The synthesis of 2-bromo-N-(3-chloro-4-methoxyphenyl)butanamide is a race between the kinetic product (Target Amide) and thermodynamic sinks (Side Products).[1]

Pathway A: The Elimination Trap (The "Crotonamide" Impurity)
  • The Issue: The

    
    -proton in 2-bromobutyryl derivatives is acidic. In the presence of bases (especially Triethylamine or hydroxide), the starting material or the product can undergo dehydrohalogenation  (E2 elimination).
    
  • The Chemistry: This forms (E)-N-(3-chloro-4-methoxyphenyl)but-2-enamide .[1] Once formed, this impurity is structurally very similar to your product and extremely difficult to separate by crystallization.

  • Prevention: Avoid strong bases. Use inorganic buffers (biphasic

    
    ) or weak organic bases (Pyridine/N-methylmorpholine). Temperature control is critical : Keep the reaction 
    
    
    
    during addition.
Pathway B: The "Wrong Carbon" Attack ( Alkylation)
  • The Issue: Your nucleophile (3-chloro-4-methoxyaniline) is intended to attack the Carbonyl Carbon .[1] However, the

    
    -Carbon  (holding the Bromine) is also electrophilic.
    
  • The Chemistry: If the acyl halide is added too slowly, or if the carbonyl is deactivated, the aniline nitrogen attacks the

    
    -carbon, displacing the bromide.[1] This creates a secondary amine byproduct which can further react, leading to complex dimers.
    
  • Prevention: This is a kinetic game. Acylation is faster than alkylation at low temperatures. Ensure the acid halide is highly reactive (fresh) and added in a controlled manner but without "starving" the reaction of electrophile.

Visualizing the Reaction Logic

The following diagram maps the decision pathways and chemical fates of your starting materials.

ReactionPathways Start Reactants: 3-Cl-4-OMe-Aniline + 2-Bromobutyryl Bromide Target TARGET PRODUCT: 2-bromo-N-(3-Cl-4-OMe-phenyl) butanamide Start->Target Path 1: Acylation (Kinetic Control, <0°C) Elimination SIDE PRODUCT A (Elimination): N-(3-Cl-4-OMe-phenyl) but-2-enamide Start->Elimination Path 2: E2 Elimination (High Temp or Strong Base) Alkylation SIDE PRODUCT B (Alkylation): Secondary Amine / Dimer Start->Alkylation Path 3: SN2 Attack (Slow Addition, Warm) Hydrolysis SIDE PRODUCT C: 2-Bromobutyric Acid Start->Hydrolysis Path 4: Moisture (Wet Solvent) Target->Elimination Post-Reaction Degradation

Figure 1: Kinetic competition between the desired acylation (Green) and the three primary failure modes: Elimination (Red), Alkylation (Yellow), and Hydrolysis (Grey).[1]

Optimized Experimental Protocol

This protocol is designed to maximize the rate of acylation while suppressing E2 elimination and


 substitution.

Reagents:

  • 3-Chloro-4-methoxyaniline (1.0 equiv)[1][2]

  • 2-Bromobutyryl bromide (1.1 equiv) [Freshly distilled recommended][1]

  • Base: Pyridine (1.2 equiv) or

    
     (saturated aq. solution for biphasic)
    
  • Solvent: Dichloromethane (DCM) [Anhydrous]

Step-by-Step Methodology:

  • Preparation: In a flame-dried 3-neck flask under Nitrogen atmosphere, dissolve 3-chloro-4-methoxyaniline (1.0 eq) in anhydrous DCM (10 volumes).

  • Base Addition: Add Pyridine (1.2 eq). Cool the mixture to -10°C using an ice/salt bath.

    • Why? Pyridine acts as an acid scavenger without being strong enough to deprotonate the

      
      -carbon of the product.[1]
      
  • Electrophile Addition (Critical Step): Dissolve 2-bromobutyryl bromide (1.1 eq) in DCM (2 volumes). Add this solution dropwise to the aniline mixture over 30-60 minutes.

    • Control: Maintain internal temperature below 0°C . Exotherms promote elimination.

  • Reaction: Allow to stir at 0°C for 1 hour, then slowly warm to room temperature over 2 hours. Monitor by TLC/HPLC.

  • Quench: Pour reaction mixture into dilute HCl (1M) to remove excess pyridine and unreacted aniline.

    • Note: Acidic wash prevents post-reaction hydrolysis or elimination.

  • Workup: Separate phases. Wash organic layer with brine, dry over

    
    , and concentrate.[1][3]
    
  • Purification: Recrystallize from Ethanol/Water or Hexane/EtOAc. Avoid column chromatography if possible, as silica can sometimes catalyze elimination of

    
    -bromo amides.[1]
    

Frequently Asked Questions (FAQ)

Q1: Can I use Triethylamine (


) instead of Pyridine? 
  • Technical Advice: Proceed with caution.

    
     is a stronger base than pyridine and significantly increases the rate of Elimination (Pathway A) . If you must use it, ensure strictly stoichiometric amounts (1.0-1.05 eq) and keep the temperature strictly at -20°C.[1]
    

Q2: My product is turning brown upon storage. Why?

  • Technical Advice: This indicates the formation of HBr over time (slow decomposition), which oxidizes the aniline moiety. Store the product in the dark, under Argon, and ensure all traces of acid were removed during the workup.

Q3: I see a "doublet" impurity in the NMR near the vinyl region (6.0-7.0 ppm).

  • Technical Advice: This is the crotonamide derivative (Elimination product). It has characteristic alkene protons. If this is present >5%, recrystallization is rarely effective. You may need to re-run the reaction at a lower temperature.

References

  • Schotten-Baumann Reaction Mechanism & Conditions

    • Source: Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group).

    • Context: General mechanism for acyl chloride coupling with amines.[4][5]

  • Reactivity of

    
    -Halo Carbonyls 
    
    • Source: Smith, M. B., & March, J. (2007).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1]

    • Context: Competition between

      
       and Acyl substitution; Elimination risks of 
      
      
      
      -halo amides.[1]
  • Synthesis of

    
    -Bromo Amides (Patent Literature) 
    
    • Source: US Patent 6,417,407. Method of making 2-bromo-4-chloro substituted phenols.
    • URL:[1]

    • Context: While focusing on phenols, this patent details the handling of halogenated aromatic intermedi

      
      -bromo species under basic conditions.[1]
      
  • Elimination vs. Substitution in Halogenoalkanes

    • Source: ChemGuide / Clark, J. (2023).
    • URL:[1]

    • Context: Fundamental principles governing the E2 vs

      
       competition relevant to the 
      
      
      
      -bromo moiety.[1]

Sources

Optimization

Technical Support Center: Synthesis &amp; Optimization of 2-bromo-N-(3-chloro-4-methoxyphenyl)butanamide

Case ID: 2-Br-Butanamide-Opt Status: Active Support Assigned Specialist: Senior Application Scientist Target Audience: Medicinal Chemists, Process Development Engineers Executive Summary & Chemical Context[1][2][3][4][5]...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: 2-Br-Butanamide-Opt Status: Active Support Assigned Specialist: Senior Application Scientist Target Audience: Medicinal Chemists, Process Development Engineers

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]

This guide addresses the synthesis and optimization of 2-bromo-N-(3-chloro-4-methoxyphenyl)butanamide , a critical intermediate often utilized in the development of selective androgen receptor modulators (SARMs) and kinase inhibitors.

The synthesis relies on the acylation of 3-chloro-4-methoxyaniline (3-chloro-p-anisidine) with 2-bromobutanoyl bromide . While conceptually simple, this reaction is prone to specific failure modes—primarily hydrolysis of the acyl halide and competitive N-alkylation at the


-carbon.
Key Reaction Parameters
ParameterStandard ConditionCritical Constraint
Nucleophile 3-chloro-4-methoxyanilineSensitive to oxidation (darkening).
Electrophile 2-bromobutanoyl bromideHighly moisture sensitive; lachrymator.
Base Triethylamine (TEA)Must be anhydrous; scavenges HBr.
Solvent Dichloromethane (DCM)Anhydrous; maintains solubility of reactants.[1]
Temperature 0°C

RT
Control exotherm to prevent bis-acylation.

Standard Operating Procedure (SOP)

Note: This protocol assumes a 10 mmol scale. Adjust stoichiometry linearly for scale-up, but re-evaluate cooling capacity for scales >100 mmol.

Step 1: Preparation
  • Drying: Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Solvent: Ensure DCM is distilled over CaH

    
     or obtained from a solvent purification system (SPS).
    
  • Reagents: Recrystallize 3-chloro-4-methoxyaniline from ethanol if it appears dark brown/black (indicates oxidation).

Step 2: Reaction Assembly
  • Charge the RBF with 3-chloro-4-methoxyaniline (1.57 g, 10.0 mmol) and anhydrous DCM (20 mL).

  • Add Triethylamine (1.67 mL, 12.0 mmol) via syringe. The solution may darken slightly.

  • Cool the mixture to 0°C using an ice/water bath. Stir for 10 minutes.

Step 3: Acylation (The Critical Step)
  • Dilute 2-bromobutanoyl bromide (1.35 mL, 11.0 mmol) in 5 mL of anhydrous DCM.

  • Add the acid bromide solution dropwise over 20 minutes.

    • Technical Insight: Rapid addition causes localized heating, which favors side reactions (N-alkylation or bis-acylation).

  • Allow the reaction to warm to Room Temperature (RT) naturally and stir for 3–4 hours.

  • Monitoring: Check TLC (Hexane:EtOAc 3:1). The aniline spot (

    
    ) should disappear; product spot (
    
    
    
    ) should dominate.
Step 4: Workup & Purification
  • Quench: Add saturated NaHCO

    
     (20 mL) to the reaction mixture. Stir vigorously for 10 mins.
    
  • Extraction: Separate layers. Extract aqueous layer with DCM (2 x 10 mL).

  • Wash: Combine organics and wash with 1M HCl (20 mL) to remove unreacted aniline (critical for color stability). Wash with Brine (20 mL).

  • Dry/Concentrate: Dry over Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo.
  • Crystallization: Recrystallize the crude solid from hot Ethanol/Water (9:1) or Hexane/EtOAc.[1]

Workflow Visualization

SynthesisWorkflow Start Start: 3-Cl-4-OMe-Aniline CheckColor Check Color: Is Aniline Dark? Start->CheckColor Recryst Recrystallize (EtOH) CheckColor->Recryst Yes Dissolve Dissolve in dry DCM Add TEA (1.2 eq) CheckColor->Dissolve No (Tan/White) Recryst->CheckColor Cool Cool to 0°C Dissolve->Cool AddElec Add 2-bromobutanoyl bromide (Dropwise, 20 min) Cool->AddElec Monitor TLC Check (3h at RT) AddElec->Monitor Monitor->AddElec Incomplete (Add 0.1 eq bromide) Quench Quench: Sat. NaHCO3 Monitor->Quench Complete AcidWash Wash: 1M HCl (Removes unreacted amine) Quench->AcidWash Final Final Product: 2-bromo-N-(3-chloro-4-methoxyphenyl)butanamide AcidWash->Final

Figure 1: Step-by-step logic flow for the synthesis and purification of the target amide.

Troubleshooting Guide (FAQ)

Q1: Why is my product "oiling out" instead of crystallizing?

Diagnosis: This usually indicates the presence of impurities (likely unreacted aniline or solvent residues) that depress the melting point. Solution:

  • The "Seed" Trick: Dissolve the oil in a minimum amount of hot ethanol. Add water dropwise until turbidity persists. Scratch the glass side of the flask with a spatula to induce nucleation.

  • Acid Wash Check: Did you skip the 1M HCl wash? Residual aniline acts as a solvent for your product. Redissolve in DCM and wash with 1M HCl again.

Q2: I see two spots on TLC very close to each other. What is the second spot?

Diagnosis:

  • Spot A (Product): The desired amide.

  • Spot B (Impurity): Likely the

    
    -elimination product  (acrylamido derivative) or the N-alkylated byproduct .
    Mechanism:  If the reaction temperature exceeds 25°C or if excess base is used, the 
    
    
    
    -proton of the amide can be eliminated to form the
    
    
    -unsaturated amide (2-butenamide derivative). Corrective Action: Keep the reaction strictly at 0°C during addition. Reduce base equivalents to 1.1 eq.
Q3: The reaction turned black immediately upon adding the acid bromide.

Diagnosis: Strong oxidation of the aniline or "burning" due to exotherm. Solution:

  • Ensure the acid bromide is diluted in DCM before addition.

  • Check the addition rate.[1][2] It should be slow enough that the internal temperature does not rise above 5°C.[1]

  • Verify your nitrogen atmosphere; oxygen promotes radical polymerization of anilines.

Q4: My yield is <50%. Where did the material go?

Diagnosis: Hydrolysis of the acid bromide. Causality: 2-bromobutanoyl bromide is extremely hygroscopic. If your DCM was "wet" or the bottle was old, the bromide converted to 2-bromobutanoic acid, which will not react with the aniline under these conditions without a coupling agent (like EDC). Test: Take an aliquot of your acid bromide and add it to water. If it doesn't fizz/fume vigorously, it is already hydrolyzed. Buy fresh reagent or distill it.

Optimization & Scale-Up Matrix

If the standard SOP yields unsatisfactory results, use this matrix to optimize based on your specific failure mode.

VariableAlternative ConditionRationale
Base Pyridine (Solvent/Base)If solubility is an issue, Pyridine acts as both. However, removal requires copper sulfate washes or extensive acid washes.
Base DIPEA (Hünig's Base)Use if

-elimination is observed. The steric bulk of DIPEA reduces its ability to deprotonate the

-carbon compared to TEA.
Solvent THF (Tetrahydrofuran)Use if the aniline is not soluble in DCM. Warning: THF is miscible with water; workup requires evaporation first.
Coupling Acid + EDC/HOBt If the acid bromide is unavailable or unstable, switch to coupling 2-bromobutanoic acid directly. This avoids moisture sensitivity issues.
Diagnostic Decision Tree

Troubleshooting Issue Problem Encountered LowYield Low Yield (<50%) Issue->LowYield Impurity Impurity/Side Product Issue->Impurity Moisture Moisture in Solvent? (Hydrolysis) LowYield->Moisture OldReagent Degraded Acid Bromide LowYield->OldReagent Elimination Alpha-Elimination (Unsaturated Amide) Impurity->Elimination Alkylation N-Alkylation (Wrong isomer) Impurity->Alkylation ActionDry Distill DCM Use Fresh Reagent Moisture->ActionDry OldReagent->ActionDry ActionCool Lower Temp (0°C) Switch to DIPEA Elimination->ActionCool Alkylation->ActionCool

Figure 2: Logic tree for diagnosing reaction failures based on observed symptoms.

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (See Section: Acylation of Amines).
  • Specific Reactivity of 3-Chloro-4-methoxyaniline

    • PubChem.[3] (n.d.). 3-Chloro-4-methoxyaniline Compound Summary. National Library of Medicine. Retrieved from [Link]

    • Context: Provides physical property data (MP: 50-55°C) and solubility profiles essential for the workup protocol.
  • Purification of Bromoanilides

    • Khalil, R. (2020).[4] The Role of Distillation of Solid O-Bromoaniline with its Coloring Phenomenon. Progress in Chemical and Biochemical Research. Retrieved from [Link]

    • Context: Validates the issue of oxidative darkening in halo-anilines and supports the recommendation for acid washing/recrystalliz
  • Side Reactions in

    
    -Haloamide Synthesis: 
    
    • Suresh, S., et al. (2021).[5] A Study of the Reactions of 3-Bromopropenals with Anilines. Advanced Synthesis & Catalysis. Retrieved from [Link]

    • Context: Discusses the competition between 1,2-addition (acylation)

Sources

Troubleshooting

Technical Support Center: Troubleshooting Assays with 2-bromo-N-(3-chloro-4-methoxyphenyl)butanamide

Welcome to the technical support resource for researchers utilizing 2-bromo-N-(3-chloro-4-methoxyphenyl)butanamide in their experimental workflows. This guide is designed to provide in-depth, field-proven insights to hel...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for researchers utilizing 2-bromo-N-(3-chloro-4-methoxyphenyl)butanamide in their experimental workflows. This guide is designed to provide in-depth, field-proven insights to help you navigate common challenges, optimize your assay performance, and ensure the integrity of your results. Given the specific nature of this small molecule, which contains a potentially reactive brominated carbon, this document addresses issues from fundamental compound handling to complex biological interpretation.

Frequently Asked Questions (FAQs) & Troubleshooting

This section is structured to address the most common issues encountered during the use of 2-bromo-N-(3-chloro-4-methoxyphenyl)butanamide and similar small molecule inhibitors.

Section 1: Compound Handling and Solubility

Question 1: I'm seeing precipitate in my stock solution or after diluting into my aqueous assay buffer. What's happening and how can I fix it?

Answer: This is a classic solubility issue, one of the most frequent sources of assay failure. The butanamide core with its substituted phenyl ring gives the molecule significant hydrophobicity, which can lead to poor solubility in aqueous solutions.

  • Causality: Organic small molecules are typically dissolved in a 100% organic solvent like Dimethyl Sulfoxide (DMSO) to create a high-concentration stock. When this stock is diluted into an aqueous buffer for the experiment, the final DMSO concentration may be too low to keep the compound in solution, causing it to precipitate. This leads to an inaccurate final concentration and high variability in results.[1]

  • Troubleshooting Steps:

    • Visual Inspection: Always visually inspect your stock solution before use. If you see crystals or cloudiness, gently warm the vial to 37°C and vortex to attempt redissolution.

    • Check Final Solvent Concentration: Ensure the final concentration of your organic co-solvent (e.g., DMSO) is consistent across all wells and is below a level that affects the assay itself, typically <0.5%[1].

    • Determine Kinetic Solubility: Before running extensive assays, perform a simple kinetic solubility test to understand the limits of your compound in your specific assay buffer. A detailed protocol is provided below.

    • Consider Alternative Solvents: While DMSO is common, other organic solvents like ethanol or acetone can be considered, depending on the tolerance of your assay system.[2][3]

Solubility of Structurally Related Compounds in Common Solvents (Qualitative Estimate)

While direct quantitative data for 2-bromo-N-(3-chloro-4-methoxyphenyl)butanamide is not widely published, the solubility of related benzanilide and bromo-phenylamide compounds can provide a useful benchmark.[4]

SolventTypeExpected SolubilityRationale
DMSOPolar AproticHighExcellent solvent for a wide range of organic molecules.[2]
DMFPolar AproticHighSimilar to DMSO, effective at solvating polar and nonpolar compounds.
AcetonePolar AproticModerate to HighGood for many organic compounds but more volatile.[3]
EthanolPolar ProticModerateThe presence of the amide and ether groups allows for some hydrogen bonding.
WaterPolar ProticVery LowThe molecule is largely hydrophobic.
PBS (pH 7.4)Aqueous BufferVery LowExpected to be sparingly soluble, leading to potential precipitation.
Section 2: Assay Performance and Reproducibility

Question 2: My results are highly variable between experiments, or I'm seeing an unusually steep dose-response curve. What could be the cause?

Answer: This often points towards compound aggregation. At concentrations above its aqueous solubility limit, the molecule can form aggregates that non-specifically inhibit enzymes or disrupt assay components, leading to artifacts that are potent and show a sharp, non-stoichiometric dose-response.

  • Causality: Hydrophobic molecules can self-associate in aqueous solutions to form colloidal particles or aggregates. These aggregates can sequester and denature proteins, leading to a loss of activity that is misinterpreted as specific inhibition.[1] This is a well-known artifact in early drug discovery.

  • Troubleshooting Workflow:

G start High Variability or Steep IC50 Curve Observed detergent_test Run assay with 0.01-0.1% Triton X-100 or Tween-20 start->detergent_test ic50_shift Significant rightward shift in IC50? detergent_test->ic50_shift  Assay Performed aggregation Conclusion: Aggregation is the likely cause of activity. ic50_shift->aggregation Yes no_aggregation Conclusion: Aggregation is not the primary issue. ic50_shift->no_aggregation No reassess Re-assess other variables: - Compound stability - Assay conditions no_aggregation->reassess G start Potent in Biochemical Assay, Inactive in Cellular Assay permeability Poor Cell Permeability? start->permeability efflux Active Efflux? start->efflux metabolism Rapid Metabolism? start->metabolism target_engagement No Target Engagement? start->target_engagement solution Perform CETSA to confirm target binding in cells. target_engagement->solution

Caption: Potential causes for biochemical vs. cellular activity disconnect.

Section 4: Specificity and Off-Target Effects

Question 4: How can I be sure the cellular phenotype I'm observing is due to the inhibition of my intended target and not an "off-target" effect?

Answer: This is a critical question for validating any small molecule probe. The presence of a reactive bromo-butanamide moiety suggests the possibility of covalent interactions, which can increase the risk of off-target effects. [5]Off-target interactions are a major cause of unexpected toxicity or misleading results. [6][7]

  • Causality: Small molecules can bind to multiple proteins, not just the intended target. These unintended interactions can lead to biological effects that are incorrectly attributed to the primary target. [1]

  • Validation Strategies:

    • Confirm Target Engagement: As mentioned, CETSA is the first and most direct way to show your compound is binding to the intended target in cells. [1] 2. Use an Orthogonal Inhibitor: Use a structurally unrelated inhibitor that is known to target the same protein. If both compounds produce the same phenotype, it increases confidence that the effect is on-target.

    • Use a Negative Control: Synthesize or procure a structurally similar but inactive analog of your compound. This analog should not elicit the desired effect.

    • Target Knockdown/Knockout: The most definitive validation is to use a genetic approach (e.g., siRNA, CRISPR) to reduce or eliminate the target protein. If the phenotype of target knockdown mimics the phenotype of your compound treatment, it provides strong evidence for on-target activity. This helps mitigate the risk of off-target effects that can confound screening results. [8][9]

Detailed Experimental Protocols

Protocol 1: Kinetic Solubility Assessment

Objective: To determine the maximum soluble concentration of the compound in your specific assay buffer.

  • Preparation: Prepare a 10 mM stock solution of 2-bromo-N-(3-chloro-4-methoxyphenyl)butanamide in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of your stock solution in DMSO.

  • Dilution into Buffer: Transfer a small, equal volume (e.g., 2 µL) from each DMSO dilution into a new 96-well plate containing your aqueous assay buffer (e.g., 98 µL). This creates a final plate where the compound concentration varies, but the DMSO concentration is constant (e.g., 2%).

  • Equilibration: Allow the plate to equilibrate at room temperature for 1-2 hours.

  • Measurement: Measure the turbidity (light scattering) of each well at a wavelength like 620 nm using a plate reader.

  • Analysis: The concentration at which you begin to see a significant increase in turbidity above the baseline is your kinetic solubility limit. Do not use the compound at concentrations above this limit in your assays.

Protocol 2: Assay for Compound Aggregation using Non-ionic Detergents

Objective: To determine if the observed inhibitory activity is due to non-specific aggregation.

  • Prepare Buffers: Prepare two sets of your standard assay buffer: one with no additions (Control Buffer) and one supplemented with 0.02% Triton X-100 (Detergent Buffer). Note: The final concentration in the well should be ~0.01%.

  • Compound Dilution: Prepare identical serial dilutions of your compound in both the Control Buffer and the Detergent Buffer.

  • Run Assay: Perform your standard inhibition assay in parallel using both sets of compound dilutions.

  • Data Analysis: Generate dose-response curves and calculate the IC50 value for each condition. If the IC50 value in the Detergent Buffer is significantly higher (e.g., >5-10 fold) than in the Control Buffer, it is strong evidence that aggregation is the cause of the observed activity. [1]

Protocol 3: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm direct binding of the compound to its target protein within intact cells.

G A 1. Treat Cells (Vehicle vs. Compound) B 2. Harvest & Lyse Cells A->B C 3. Heat Challenge (Apply Temperature Gradient) B->C D 4. Separate Soluble Fraction (Centrifugation) C->D E 5. Detect Target Protein (e.g., Western Blot) D->E F Analysis: Compare protein levels. Stabilization = Binding. E->F

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

  • Treatment: Treat cultured cells with your compound at a concentration where you expect target engagement (e.g., 10x the biochemical IC50). Include a vehicle control (e.g., DMSO). Incubate for 1-2 hours.

  • Harvesting: Harvest the cells, wash with PBS, and resuspend in a lysis buffer.

  • Heat Challenge: Aliquot the cell lysate into separate tubes. Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C) for 3-5 minutes. This creates a "melt curve."

  • Separation: Centrifuge the heated samples at high speed to pellet the denatured, aggregated proteins.

  • Detection: Carefully collect the supernatant (soluble fraction) from each sample. Analyze the amount of your target protein remaining in the soluble fraction using a standard detection method like Western Blot or ELISA.

  • Analysis: In the vehicle-treated samples, the amount of soluble target protein will decrease as the temperature increases. In the compound-treated samples, if the compound binds and stabilizes the protein, the protein will resist heat-induced denaturation, and more of it will remain in the soluble fraction at higher temperatures compared to the control. This "thermal shift" is direct evidence of target engagement in the cell. [1]

References

  • Solvents and solubilities - MicroChemicals. MicroChemicals GmbH. [Link]

  • Profiling and Optimizing Targeted Covalent Inhibitors through EGFR-Guided Studies - PMC. National Center for Biotechnology Information. [Link]

  • 2-Bromo-N-(3-chloro-4-fluorophenyl)butanamide - Amerigo Scientific. Amerigo Scientific. [Link]

  • Physical Chemistry of Drug Permeation through the Cell Membrane with Atomistic Detail. ACS Publications. [Link]

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Nature. [Link]

  • Optimization of 2,3,5-trisubstituted pyridine derivatives as potent allosteric Akt1 and Akt2 inhibitors. Elsevier. [Link]

  • 3-Chloro-N-(4-methoxyphenyl)propanamide - PMC - NIH. National Center for Biotechnology Information. [Link]

  • Butanamide, 2-[(2-methoxy-4-nitrophenyl)azo]-N-(2- methoxyphenyl)-3-oxo-: Human health tier II assessment. Australian Industrial Chemicals Introduction Scheme. [Link]

  • Bromo Analogues of Active 3,4,5,4′-Tetramethoxy-trans-stilbene (DMU-212)—A New Path of Research to Anticancer Agents - MDPI. MDPI. [Link]

  • Discovery of New Nanomolar Selective IRAP Inhibitors | Journal of Medicinal Chemistry. ACS Publications. [Link]

  • A Lead Optimization of TOPK Inhibitors Using Complementary Computational and Synthetic Approaches - Pharmaceutical Sciences. Pharmaceutical Sciences. [Link]

  • Amide Internucleoside Linkages Suppress MicroRNA-Like Off-Target Activity of Short Interfering RNA - PMC. National Center for Biotechnology Information. [Link]

  • Assay Troubleshooting | MB - About. Molecular Biology. [Link]

  • Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model - PMC. National Center for Biotechnology Information. [Link]

  • Off-target effects as confounders of Cas13d-based lncRNA screens - ResearchGate. ResearchGate. [Link]

  • Pitfalls and solutions in assaying anandamide transport in cells - PMC - NIH. National Center for Biotechnology Information. [Link]

  • Properties of Common Organic Solvents. University of Michigan. [Link]

  • 2-bromo-n-(3-chloro-2-methylphenyl)butanamide (C11H13BrClNO) - PubChemLite. PubChemLite. [Link]

  • (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B)... - ResearchGate. ResearchGate. [Link]

Sources

Reference Data & Comparative Studies

Validation

In Vitro Validation and Comparative Profiling of 2-bromo-N-(3-chloro-4-methoxyphenyl)butanamide as a Covalent Cysteine-Targeting Probe

Target Audience: Researchers, assay developers, and drug discovery scientists. Focus: Preclinical in vitro validation, electrophilic warhead profiling, and mechanistic enzymology.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, assay developers, and drug discovery scientists. Focus: Preclinical in vitro validation, electrophilic warhead profiling, and mechanistic enzymology.

Executive Summary & Mechanistic Rationale

The compound 2-bromo-N-(3-chloro-4-methoxyphenyl)butanamide (CAS: 1119451-42-1) is a highly reactive building block utilized in targeted covalent inhibitor (TCI) discovery. Structurally, it features an


-bromoamide  warhead—a potent electrophile designed to irreversibly engage nucleophilic residues, primarily non-catalytic or catalytic cysteines, within target proteins.

The Causality of Covalent Engagement: Unlike reversible inhibitors that rely solely on thermodynamic binding affinity (


), covalent inhibitors achieve permanent target inactivation via a two-step process. First, the molecule binds non-covalently to the target site. Second, the unprotonated thiolate (

) of a proximal cysteine executes an

nucleophilic attack on the

-carbon of the butanamide. This displaces the bromide leaving group, forming a stable, irreversible thioether bond . Because bromide is an excellent leaving group,

-bromoamides are highly reactive, making them excellent initial probes for assessing the "ligandability" of novel cysteine residues before optimizing for kinetic stability .

Comparative Performance: Warhead Reactivity & Selectivity

To objectively evaluate the performance of the


-bromoamide product, it must be benchmarked against alternative electrophilic warheads attached to the same recognition scaffold. The choice of warhead dictates the balance between potency (inactivation rate) and selectivity (off-target liability).
  • The Product (

    
    -bromoamide):  Exhibits rapid 
    
    
    
    kinetics. Ideal for initial target validation and achieving maximum biochemical potency, but carries a higher risk of pan-assay interference (PAINS) or off-target toxicity.
  • Alternative 1 (

    
    -chloroamide):  Chloride is a poorer leaving group than bromide. This analog provides a more controlled 
    
    
    
    reaction, increasing half-life and reducing off-target alkylation at the cost of raw potency.
  • Alternative 2 (Acrylamide): Operates via a fundamentally different mechanism (Michael addition) rather than substitution. It is highly stable in aqueous conditions and is the clinical gold standard for covalent drugs, though it requires precise structural alignment to react.

Table 1: Comparative Electrophilic Reactivity and Kinetic Parameters
Compound WarheadReaction MechanismIntrinsic Reactivity (GSH

)
Target Engagement (

)
Off-Target Liability Risk

-bromoamide (Product)

Substitution (Br

leaving)
~15 - 30 min

High (Best for in vitro probes)

-chloroamide (Alt 1)

Substitution (Cl

leaving)
~120 - 180 min

Moderate
Acrylamide (Alt 2) Michael Addition> 24 hours

Low (Best for in vivo leads)

Self-Validating In Vitro Experimental Protocols

To ensure scientific integrity, the validation of 2-bromo-N-(3-chloro-4-methoxyphenyl)butanamide must follow a rigid, self-validating three-tier system. You cannot rely on functional inhibition alone, as highly reactive electrophiles can denature proteins or aggregate, yielding false positives .

Tier 1: Intrinsic Reactivity Profiling (GSH Depletion Assay)

Causality: Before testing against a protein, you must quantify the warhead's baseline chemical reactivity. We use reduced glutathione (GSH) because its concentration (1-10 mM) mimics the intracellular thiol pool. If the


 is < 5 minutes, the compound is too promiscuous.
  • Prepare a 100 µM solution of the compound in PBS (pH 7.4) containing 10% DMSO to ensure solubility.

  • Add 1 mM reduced GSH to initiate the reaction and incubate at 37°C.

  • At specific time points (0, 15, 30, 60, 120 min), extract 50 µL aliquots and quench the reaction with 50 µL of 5% formic acid.

  • Quantify the remaining unreacted compound via LC-MS/MS (Multiple Reaction Monitoring).

  • Plot the natural log of remaining compound vs. time to calculate the pseudo-first-order rate constant and half-life (

    
    ).
    
Tier 2: Target Engagement via Intact Protein LC-MS

Causality: Functional assays cannot distinguish between specific active-site binding and non-specific multi-site alkylation. Intact mass spectrometry confirms a 1:1 binding stoichiometry by detecting a specific mass shift (Compound Mass - HBr).

  • Incubate 2 µM of the recombinant target protein (e.g., a model cysteine protease) with 20 µM of the compound in assay buffer for 1 hour at room temperature.

  • Critical Step: Pass the mixture through a Zeba spin desalting column. Why? To remove excess unreacted compound. Failure to do so can result in artifactual gas-phase adducts forming inside the mass spectrometer.

  • Analyze the desalted protein via LC-TOF-MS.

  • Deconvolute the raw multiply-charged spectra using MaxEnt1 software. Look for a mass shift of +225.67 Da (MW of compound [306.58] minus the HBr leaving group [80.91]), confirming single-site covalent modification.

Tier 3: Functional Enzyme Inhibition ( Determination)

Causality: For covalent inhibitors,


 is a flawed metric because inhibition increases over time. A compound might have a weak 

at 5 minutes but a potent one at 60 minutes. Therefore, we must measure

, which accounts for both binding affinity and the rate of covalent bond formation .
  • Prepare a continuous fluorogenic assay using a FRET-based peptide substrate specific to your target enzyme.

  • Do not pre-incubate the enzyme and inhibitor. Instead, add varying concentrations of the inhibitor (0.1 µM to 50 µM) directly to the enzyme-substrate mixture to initiate the reaction.

  • Monitor fluorescence continuously for 60 minutes. The progress curves will be non-linear (exponential decay of velocity) as the enzyme is progressively inactivated.

  • Fit the progress curves to the integrated rate equation to extract the observed inactivation rate (

    
    ) for each concentration.
    
  • Plot

    
     against inhibitor concentration to calculate 
    
    
    
    (the y-asymptote) and
    
    
    (the maximum rate of inactivation).

Workflow Visualization

The following diagram illustrates the causal relationship between the three validation tiers, ensuring a robust pipeline for evaluating


-bromoamide TCIs.

CovalentWorkflow Comp 2-bromo-N-(3-chloro- 4-methoxyphenyl)butanamide (Electrophilic Probe) Tier1 Tier 1: Intrinsic Reactivity GSH Depletion Assay (Selectivity Filter) Comp->Tier1 Thiolate Attack (SN2) Tier2 Tier 2: Target Engagement Intact Protein LC-MS (Adduct Verification) Tier1->Tier2 Optimal Half-life Tier3 Tier 3: Functional Assay k_inact / K_I Determination (Kinetic Profiling) Tier2->Tier3 1:1 Stoichiometry Val Validated Covalent Inhibitor Lead Tier3->Val High Efficiency

Validation workflow for α-bromoamide covalent inhibitors from reactivity to functional assay.

References

  • Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. "The resurgence of covalent drugs." Nature Reviews Drug Discovery 10, 307–317 (2011).[Link]

  • Baillie, T. A. "Targeted Covalent Inhibitors for Drug Design." Angewandte Chemie International Edition 55, 13408–13421 (2016).[Link]

  • Boike, L., Henning, N. J., & Nomura, D. K. "Advances in covalent drug discovery." Nature Reviews Drug Discovery 21, 881–898 (2022).[Link]

  • Mahía, A., Kiib, A., Nisavic, M., & Poulsen, T. B. "A High-Yielding General Synthesis of α-Lactams and their Evaluation for Covalent Chemical Biology." Angewandte Chemie International Edition 62, e202306300 (2023).[Link]

Comparative

Comparative Guide: Reference Standards for 2-bromo-N-(3-chloro-4-methoxyphenyl)butanamide

Focus Application: Quantification of Genotoxic Alkylating Impurities (ICH M7 Compliance) Executive Summary & Strategic Context In the landscape of pharmaceutical development, 2-bromo-N-(3-chloro-4-methoxyphenyl)butanamid...

Author: BenchChem Technical Support Team. Date: March 2026

Focus Application: Quantification of Genotoxic Alkylating Impurities (ICH M7 Compliance)

Executive Summary & Strategic Context

In the landscape of pharmaceutical development, 2-bromo-N-(3-chloro-4-methoxyphenyl)butanamide represents a critical class of process intermediates: the


-bromoamide .[1] These compounds are potent electrophiles used to construct heterocyclic cores (e.g., in kinase inhibitors or anticoagulants). However, their reactivity renders them Potential Genotoxic Impurities (PGIs) , requiring control at trace levels (often <10 ppm) under ICH M7  guidelines.[1]

This guide objectively compares reference standard options for this specific molecule. Unlike stable drug substances,


-bromoamides are prone to hydrolysis and cyclization.[1] Consequently, the choice of reference standard grade directly impacts the validity of your regulatory submission.

The Core Conflict:

  • Commercial Catalogs often list this as "Research Grade" (95-97%), determined by HPLC-UV area %.[1]

  • Regulatory Rigor requires "Potency Assigned" standards (Mass Balance or qNMR) to ensure accuracy at the Limit of Quantitation (LOQ).

Comparative Analysis: Reference Standard Grades

The following table contrasts the three primary sourcing strategies for 2-bromo-N-(3-chloro-4-methoxyphenyl)butanamide.

FeatureOption A: ISO 17034 CRM Option B: Secondary Analytical Standard Option C: In-House Synthesized (qNMR)
Definition Certified Reference Material with metrological traceability (NIST/BIPM).[1]Commercial standard with CoA, typically HPLC purity & ID.Synthesized in-lab, characterized by validated qNMR.
Purity Method Mass Balance (HPLC + TGA + KF + ROI) OR qNMR .HPLC Area % (often overestimates purity for this compound).qNMR (Internal Standard Method).[2][3][4][5]
Uncertainty Explicitly calculated (e.g., 99.1% ± 0.3%).Not usually provided.[6][7]Calculated based on weighing/integral error.
Suitability Gold Standard for filing; dispute resolution.[1]Routine QC; Early-stage development.[1]Best Value for trace analysis (LOD/LOQ) if expertise exists.
Risk Factor Low.[8]High (HPLC area % ignores moisture/inorganics).Moderate (Requires rigorous protocol).
Cost/Lead Time High / Long (Custom synthesis often required).Low / Short (Stock item).Low Material / High Labor.
Critical Insight: The "HPLC Area %" Trap

For


-bromoamides, HPLC-UV purity often yields false positives .[1] The C-Br bond is labile.[1] During storage, the compound may degrade into the corresponding hydroxy-impurity or cyclize.[1] Furthermore, "Research Grade" samples often contain inorganic salts (LiBr, NaBr) from the synthesis, which are invisible to UV detection.
  • Result: A commercial standard labeled "98% (HPLC)" may actually be 85% potent by mass. Using this to quantify a PGI results in under-reporting the impurity level in your drug substance, potentially leading to a regulatory hold.[1]

Technical Deep Dive: Stability & Degradation Pathways

To accurately handle this standard, one must understand its reactivity. The electron-withdrawing nature of the amide and the bromine atom makes the


-carbon highly electrophilic.[1]
Degradation Mechanism
  • Hydrolysis: Moisture attacks the C-Br bond, displacing bromine to form the

    
    -hydroxy amide.[1]
    
  • Cyclization: If residual base is present, the amide nitrogen (or adjacent nucleophiles) can displace the bromine, forming a lactam or similar heterocycle.

DegradationPathway Start 2-bromo-N-(3-chloro- 4-methoxyphenyl)butanamide Hydroxy α-Hydroxy Impurity (Non-Genotoxic) Start->Hydroxy  Slow (Ambient Humidity)   Lactam Cyclized Lactam (New Impurity) Start->Lactam  Fast (pH > 8)   Moisture + H2O (Hydrolysis) Base + Base (Cyclization)

Figure 1: Primary degradation pathways for the reference standard. Note that the Hydroxy-impurity often co-elutes in short HPLC gradients.[1]

Experimental Protocol: The Self-Validating qNMR System

For this specific compound, Quantitative NMR (qNMR) is the recommended qualification method. It is self-validating because it does not rely on the response factors of unknown impurities.[1]

Methodology: 1H-qNMR Potency Assignment

Objective: Determine the mass fraction purity (


) of the in-house standard.

Reagents:

  • Analyte: 2-bromo-N-(3-chloro-4-methoxyphenyl)butanamide (~10 mg).

  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (Traceable to NIST SRM) OR Maleic Acid (if solubility permits).[1] Note: 1,3,5-TMB is preferred for its distinct singlet at ~6.1 ppm, away from the analyte's aromatic region.[1]

  • Solvent: DMSO-

    
     (Dry, ampule).[1]
    

Protocol Steps:

  • Weighing: Accurately weigh analyte (

    
    ) and Internal Standard (
    
    
    
    ) into the same HPLC vial using a microbalance (readability 0.001 mg). Target a 1:1 molar ratio.
  • Dissolution: Add 0.6 mL DMSO-

    
    . Vortex until clear. Transfer to NMR tube immediately.
    
  • Acquisition:

    • Pulse angle: 90°.[1][3]

    • Relaxation delay (

      
      ): 
      
      
      
      (typically 30-60 seconds for quantitative accuracy).
    • Scans: 16 or 32 (to ensure S/N > 200).

    • Temperature: 298 K.[1]

  • Processing: Phase and baseline correction must be manual and precise. Integration ranges must cover the full peak width (including satellites).

Calculation:



Where:

  • 
     = Integral area
    
  • 
     = Number of protons (e.g., 3 for IS singlet, 1 for Analyte 
    
    
    
    -proton)[1]
  • 
     = Molecular Weight[1][9]
    
  • 
     = Mass weighed[1]
    
Experimental Data Comparison (Simulated)

The table below illustrates why qNMR is superior to HPLC Area % for this specific alkylating agent.

ParameterHPLC-UV (254 nm) qNMR (DMSO-

)
Interpretation
Purity Value 98.5%94.2%HPLC overestimates purity by blind-spotting inorganics.[1]
Water Content Not DetectedN/A (Use KF)qNMR accounts for solvent mass if peaks resolve.
Residual Solvent Not Detected1.2% (EtOAc)Detected in NMR spectrum.
Inorganic Salts InvisibleInvisible (but affects mass balance)qNMR correctly lowers potency due to mass contribution of salts.
Conclusion REJECT for PGI quantification.ACCEPT for PGI quantification.Use 94.2% as the "As-is" potency for calculations.

Workflow Visualization: Qualification Strategy

This diagram outlines the decision matrix for qualifying the reference standard for GMP use.

QualificationWorkflow Source Source Material (Commercial Vendor) ID Structural ID (1H-NMR, MS, IR) Source->ID PurityCheck Purity Screening (HPLC-UV & LC-MS) ID->PurityCheck Decision Is HPLC Purity > 98%? PurityCheck->Decision Purify Recrystallize / Prep-HPLC Decision->Purify No qNMR qNMR Potency Assignment (Primary Method) Decision->qNMR Yes Purify->PurityCheck Final Generate CoA (Store at -20°C under Argon) qNMR->Final

Figure 2: Workflow for establishing an In-House Reference Standard for Genotoxic Impurity Analysis.

References

  • International Council for Harmonisation (ICH). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. (2017). Link

  • BIPM (Bureau International des Poids et Mesures). Internal Standard Reference Data for qNMR: 1,3,5-Trimethoxybenzene.[1] (2019).[2] Link

  • Holzgrabe, U., et al. "Quantitative NMR spectroscopy—Applications in drug analysis." Journal of Pharmaceutical and Biomedical Analysis, 38(5), 806-812.[1] (2005).[7][10] Link

  • Teasdale, A. Genotoxic Impurities: Strategies for Identification and Control. Wiley-Interscience. (2010).[1] (Focus on alkyl halides and alpha-halo ketones).

  • United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy.Link

Sources

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